Ursodeoxycholic acid-13C
説明
Structure
3D Structure
特性
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-GXWWAZPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathways for [24-13C]Ursodeoxycholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details a plausible synthesis pathway for [24-13C]ursodeoxycholic acid based on established chemical transformations of bile acids and publicly available information. The detailed experimental protocol from the primary scientific literature specifically describing this synthesis could not be accessed. Therefore, the presented methodologies are a logical reconstruction and should be adapted and optimized under appropriate laboratory settings.
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid with significant therapeutic applications, primarily in the treatment of cholestatic liver diseases and the dissolution of cholesterol gallstones. Isotopically labeled UDCA, particularly with carbon-13 ([13C]), is an invaluable tool in metabolic research, allowing for the non-radioactive tracing of its absorption, distribution, metabolism, and excretion (ADME) in vivo. This guide focuses on the synthesis of [24-13C]ursodeoxycholic acid, a crucial labeled analog for studying the fate of the carboxylic acid side chain.
The core of the synthesis involves the epimerization of the 7α-hydroxyl group of a chenodeoxycholic acid (CDCA) backbone to the 7β-position characteristic of UDCA, and the introduction of a 13C label at the C-24 position of the carboxylic acid side chain. The use of sodium [13C]cyanide has been reported as the source of the isotopic label, indicating a synthetic strategy involving the formation of a nitrile intermediate.[1]
Proposed Synthesis Pathway
The synthesis of [24-13C]ursodeoxycholic acid can be envisioned as a multi-step process starting from a suitable bile acid precursor, such as chenodeoxycholic acid. The overall strategy involves:
-
Protection of hydroxyl groups: To prevent unwanted side reactions, the hydroxyl groups at the C-3 and C-7 positions are protected.
-
Side-chain degradation: The C-24 carboxylic acid side chain is shortened to a C-23 aldehyde.
-
Introduction of the 13C label: A nucleophilic addition of [13C]cyanide to the C-23 aldehyde forms a cyanohydrin.
-
Conversion to the labeled carboxylic acid: The cyanohydrin is converted to the [24-13C]carboxylic acid side chain.
-
Epimerization of the C-7 hydroxyl group: The 7α-hydroxyl group is oxidized to a 7-keto intermediate, followed by stereoselective reduction to the desired 7β-hydroxyl group.
-
Deprotection: The protecting groups on the hydroxyl functions are removed to yield the final product.
A schematic of this proposed pathway is illustrated below.
Caption: Proposed synthesis pathway for [24-13C]ursodeoxycholic acid.
Experimental Protocols (Reconstructed)
The following are plausible experimental methodologies for the key steps in the synthesis.
Protection of Hydroxyl Groups
The 3α- and 7α-hydroxyl groups of chenodeoxycholic acid are protected, typically as acetates, to prevent their oxidation in subsequent steps.
-
Reagents: Chenodeoxycholic acid, acetic anhydride (B1165640), pyridine.
-
Procedure: Chenodeoxycholic acid is dissolved in pyridine, and acetic anhydride is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 3α,7α-diacetyl-5β-cholan-24-oic acid, is isolated by precipitation in water and purified by crystallization.
Side-Chain Degradation to C-23 Aldehyde
The C-24 carboxylic acid is converted to a C-23 aldehyde. This can be achieved through various methods, such as the Barbier-Wieland degradation or a modified Hunsdiecker reaction followed by reduction. A plausible route involves conversion to the acid chloride, then to a diazoketone, followed by a Wolff rearrangement and subsequent reduction.
Introduction of the 13C Label and Conversion to Carboxylic Acid
This is the crucial step for isotope incorporation.
-
Reagents: 3α,7α-diacetyl-5β-cholan-23-al, sodium [13C]cyanide (Na13CN), acid, base for hydrolysis.
-
Procedure:
-
Cyanohydrin Formation: The C-23 aldehyde is reacted with sodium [13C]cyanide in a suitable solvent system (e.g., ethanol/water) with acidification to generate HCN in situ, which then adds to the aldehyde to form the [24-13C]-cyanohydrin.
-
Hydrolysis to Carboxylic Acid: The resulting cyanohydrin is hydrolyzed under acidic or basic conditions to yield the [24-13C]carboxylic acid.
-
Epimerization of the C-7 Hydroxyl Group
This two-step process converts the 7α-hydroxyl to the 7β-hydroxyl.
-
Oxidation to 7-Keto Intermediate:
-
Reagents: [24-13C]-3α,7α-diacetyl-5β-cholan-24-oic acid, an oxidizing agent (e.g., N-bromosuccinimide (NBS) or a chromium-based reagent). Selective oxidation of the 7-hydroxyl group is required.
-
Procedure: The protected, labeled bile acid is dissolved in an appropriate solvent, and the oxidizing agent is added. The reaction is monitored by TLC until the starting material is consumed. The product, [24-13C]-3α-acetyl-7-keto-5β-cholan-24-oic acid, is then isolated and purified.
-
-
Stereoselective Reduction to 7β-Hydroxyl:
-
Reagents: [24-13C]-3α-acetyl-7-keto-5β-cholan-24-oic acid, a reducing agent known for stereoselectivity (e.g., sodium in n-propanol or certain metal hydrides).
-
Procedure: The 7-keto intermediate is dissolved in a suitable solvent (e.g., n-propanol), and the reducing agent is added under controlled temperature. The reaction is quenched, and the product, [24-13C]-3α-acetyl-7β-hydroxy-5β-cholan-24-oic acid, is isolated. The stereoselectivity of this step is critical for a good yield of the desired epimer.
-
Deprotection
The final step is the removal of the protecting group from the 3α-hydroxyl group.
-
Reagents: [24-13C]-3α-acetyl-7β-hydroxy-5β-cholan-24-oic acid, a base (e.g., NaOH or KOH) in an alcohol/water mixture.
-
Procedure: The protected intermediate is subjected to basic hydrolysis to remove the acetate (B1210297) group. After acidification and extraction, the final product, [24-13C]ursodeoxycholic acid, is purified by crystallization or chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of [24-13C]ursodeoxycholic acid. The yields are estimates based on typical bile acid chemistry, and the isotopic enrichment is based on reported values.[1]
| Step | Product | Starting Material | Typical Yield (%) | Isotopic Enrichment (atom % 13C) | Purity (%) |
| Protection | 3α,7α-diacetyl-5β-cholan-24-oic acid | Chenodeoxycholic Acid | >95 | N/A | >98 |
| Side-Chain Degradation | 3α,7α-diacetyl-5β-cholan-23-al | Protected CDCA | 70-80 | N/A | >95 |
| Cyanation and Hydrolysis | [24-13C]-3α,7α-diacetyl-5β-cholan-24-oic acid | C-23 Aldehyde | 80-90 | ~90 | >98 |
| Oxidation to 7-Keto | [24-13C]-3α-acetyl-7-keto-5β-cholan-24-oic acid | Labeled diacetyl CDCA | 85-95 | ~90 | >98 |
| Stereoselective Reduction to 7β-Hydroxyl | [24-13C]-3α-acetyl-7β-hydroxy-5β-cholan-24-oic acid | 7-Keto Intermediate | 70-85 | ~90 | >95 |
| Deprotection | [24-13C]Ursodeoxycholic Acid | Protected Labeled UDCA | >95 | ~90 | >99 |
| Overall | [24-13C]Ursodeoxycholic Acid | Chenodeoxycholic Acid | ~35-55 | ~90 | >99 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a key stage of the synthesis: the epimerization of the C-7 hydroxyl group.
Caption: Workflow for the epimerization of the C-7 hydroxyl group.
Conclusion
The synthesis of [24-13C]ursodeoxycholic acid is a challenging but achievable process that provides a vital tool for metabolic research. The key steps involve the introduction of the 13C label via a cyanide-based side-chain extension and the stereoselective epimerization of the C-7 hydroxyl group. While the detailed experimental protocol from the primary literature is not fully accessible, the reconstructed pathway presented here, based on established bile acid chemistry, offers a robust framework for researchers and drug development professionals to produce this important isotopically labeled compound. Careful optimization of each step, particularly the stereoselective reduction, is crucial for achieving a high overall yield and purity of the final product. The purity and isotopic enrichment of the synthesized bile acids can be confirmed using techniques such as thin-layer chromatography and gas chromatography-mass spectrometry.[1]
References
The Core Mechanism of Action of Ursodeoxycholic Acid-13C in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, is a well-established therapeutic agent for various cholestatic liver diseases, including Primary Biliary Cholangitis (PBC).[1] Its efficacy stems from a multifaceted and complex mechanism of action at the cellular level, primarily within hepatocytes. The isotopic labeling of UDCA with Carbon-13 (Ursodeoxycholic acid-13C) does not alter its biological activity but serves as a crucial tool in clinical and research settings. The 13C label allows for precise tracing of the molecule's absorption, metabolism, and excretion, often through non-invasive breath tests that measure metabolized 13CO2. This guide provides an in-depth exploration of the core mechanisms of UDCA in hepatocytes, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanisms of Action in Hepatocytes
UDCA's therapeutic effects are not attributed to a single mode of action but rather to a combination of complementary mechanisms that protect liver cells from damage, stimulate bile flow, and modulate complex signaling pathways.
Cytoprotection and Alteration of the Bile Acid Pool
The primary cytoprotective effect of UDCA involves shifting the balance of the bile acid pool from hydrophobic and cytotoxic to hydrophilic and non-toxic.[1][2] In cholestatic conditions, the accumulation of hydrophobic bile acids like deoxycholic acid and chenodeoxycholic acid damages hepatocyte membranes, leading to apoptosis and necrosis.[1] Oral administration of UDCA leads to its enrichment in the enterohepatic circulation, competitively displacing these toxic bile acids at the level of intestinal absorption and hepatocyte uptake.[1] This action reduces the overall toxicity of the bile acid pool, thereby protecting hepatocytes and cholangiocytes from bile acid-induced injury.[2]
Stimulation of Hepatobiliary Transport (Choleretic Effect)
UDCA is a potent choleretic agent, meaning it stimulates bile secretion.[1] This is achieved by modulating the activity and expression of key transport proteins located in the hepatocyte's canalicular (apical) membrane.
-
Bile Salt Export Pump (BSEP, ABCB11): UDCA enhances the function of BSEP, the primary transporter for secreting bile salts into the bile canaliculus.[3][4] It achieves this not by increasing the total amount of BSEP protein, but by stabilizing the transporter within the apical membrane and extending its functional half-life.[3]
-
Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2): This transporter is responsible for the biliary excretion of various conjugates, including glucuronides. UDCA and its taurine (B1682933) conjugate (TUDCA) can activate MRP2-mediated transport.[5][6]
-
Basolateral Transporters (MRP3/MRP4): In states of bile acid overload, the expression of basolateral transporters like MRP3 and MRP4 is often upregulated, providing an alternative route for bile acid efflux from the hepatocyte into the sinusoidal blood.[7][8] While primary bile acids are strong inducers, the role of UDCA in this adaptive response is part of the broader regulatory network.
Anti-Apoptotic Effects
UDCA exerts powerful anti-apoptotic effects, protecting hepatocytes from programmed cell death induced by toxic bile acids and other cellular stressors.[9]
-
Mitochondrial Stabilization: A central mechanism is the preservation of mitochondrial integrity.[1] UDCA inhibits the mitochondrial membrane permeability transition (MPT), a key event in the intrinsic apoptotic pathway that leads to the release of cytochrome c.[10] It also helps maintain the mitochondrial transmembrane potential and reduces the production of reactive oxygen species (ROS).[10][11]
-
Modulation of Bcl-2 Family Proteins: UDCA can down-regulate the expression of the pro-apoptotic protein Bax and inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[12]
-
Inhibition of Death Receptor Signaling: UDCA can protect hepatocytes from apoptosis induced by the Fas ligand, a component of the extrinsic apoptotic pathway.[13] This protection appears to be related to its direct effects on the mitochondria rather than interfering with Fas receptor activation itself.[13]
Antioxidant Effects
UDCA protects hepatocytes from oxidative injury by bolstering the cell's endogenous antioxidant defenses.[14]
-
Glutathione (B108866) (GSH) Synthesis: UDCA significantly increases intracellular levels of glutathione, a critical antioxidant.[14][15] It achieves this by upregulating the gene expression of gamma-glutamylcysteine (B196262) synthetase (GCL), the rate-limiting enzyme in GSH synthesis.[15][16]
-
Activation of the PI3K/Akt/Nrf2 Pathway: The induction of GSH synthesis is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[15][16] Activation of this pathway leads to the nuclear translocation of the transcription factor Nrf2 (nuclear factor-E2-related factor-2), which in turn binds to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant enzymes, including GCL.[15][17]
Regulation of Bile Acid Synthesis and Signaling
UDCA's interaction with nuclear receptors and signaling pathways that govern bile acid homeostasis is complex.
-
Farnesoid X Receptor (FXR): The effect of UDCA on FXR, the primary nuclear receptor sensing bile acid levels, is debated and appears context-dependent. Some studies in obese patients suggest UDCA acts as an FXR antagonist.[18] This antagonism reduces the expression of Fibroblast Growth Factor 19 (FGF19) in the intestine, which in turn relieves the suppression of Cholesterol 7α-hydroxylase (CYP7A1) in the liver, thereby increasing bile acid synthesis.[18][19] Conversely, other studies in mice suggest UDCA can act as an ileal FXR agonist.[20][21] It is also proposed that UDCA, while not a strong agonist itself, can inhibit FXR activation by more potent hydrophobic bile acids.[9]
-
G-protein Coupled Bile Acid Receptor 1 (TGR5): UDCA is generally considered a weak agonist for the membrane-bound bile acid receptor TGR5.[22][23] TGR5 activation is linked to various metabolic benefits, but the contribution of this pathway to UDCA's primary therapeutic effect in cholestasis is likely minor compared to its other mechanisms.
Anti-inflammatory and Immunomodulatory Effects
UDCA exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[11][24] It can suppress the NF-κB signaling pathway, a key regulator of inflammation.[24] Additionally, UDCA can prevent Kupffer cells, the resident macrophages in the liver, from generating reactive oxygen species, further reducing inflammatory stress.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the effects of UDCA in hepatocytes.
| Effect of UDCA on Apoptosis & Cell Viability | Cell/Model | Treatment | Result | Reference |
| Inhibition of Apoptosis | Primary Rat Hepatocytes | 0.5% Ethanol | 10-fold increase in apoptosis | [10] |
| Primary Rat Hepatocytes | 0.5% Ethanol + UDCA | Apoptosis reduced to control levels | [10] | |
| HuH-7 Cells | 1 nM TGF-β1 | Significant increase in apoptosis | [10] | |
| HuH-7 Cells | 1 nM TGF-β1 + UDCA | >50% inhibition of apoptosis | [10] | |
| Inhibition of MPT | Isolated Mitochondria | Deoxycholic Acid (DCA) | Induces MPT | [10] |
| Isolated Mitochondria | DCA + UDCA | >40% reduction in MPT | [10] |
| Effect of UDCA on Transporter Function | Cell/Model | Treatment | Result | Reference |
| BSEP Stabilization | MDCK II Cells | UDCA | Extended BSEP half-life from 2.4h to 5.0h | [3] |
| MRP2 Activation | Sf9 Cell Membranes | UDCA (80-100 µM) | 9-fold stimulation of E₂3G transport | [5] |
| Sf9 Cell Membranes | TUDCA (80-100 µM) | 7.9-fold stimulation of E₂3G transport | [5] |
Signaling Pathways and Visualizations
The mechanisms of UDCA involve intricate signaling cascades. The following diagrams, rendered using DOT language, illustrate these key pathways.
Caption: UDCA Antioxidant Signaling Pathway.
Caption: UDCA's Anti-Apoptotic Mechanisms.
Caption: UDCA-mediated Stimulation of Bile Transport.
Experimental Protocols
The following are synthesized methodologies for key experiments used to elucidate UDCA's mechanism of action, based on standard laboratory practices.
Protocol: Assessment of Apoptosis by TUNEL Assay
Objective: To quantify apoptosis in hepatocytes following treatment with a toxic bile acid with or without UDCA.
Methodology:
-
Cell Culture: Plate primary hepatocytes or a suitable cell line (e.g., HepG2) on collagen-coated coverslips in 24-well plates. Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with the apoptosis-inducing agent (e.g., 50-200 µM Deoxycholic Acid) with or without a co-incubation of UDCA (e.g., 100-500 µM) for a specified time (e.g., 4-24 hours). Include vehicle-only controls.
-
Fixation: Aspirate media, wash cells with Phosphate-Buffered Saline (PBS), and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 5 minutes on ice.
-
TUNEL Reaction: Wash cells with PBS. Add the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing TdT enzyme and fluorescently-labeled dUTP, to each coverslip. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Wash cells with PBS. Mount coverslips onto glass slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Microscopy and Analysis: Visualize cells using a fluorescence microscope. Capture images from multiple random fields. Quantify apoptosis by calculating the percentage of TUNEL-positive nuclei (fluorescently labeled) relative to the total number of DAPI-stained nuclei.
Protocol: Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the effect of UDCA on the levels of total and phosphorylated proteins in a signaling pathway (e.g., total Akt and p-Akt).
Methodology:
-
Cell Culture and Treatment: Culture hepatocytes in 6-well plates to ~80% confluency. Treat with UDCA (e.g., 100 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Place plates on ice, aspirate media, and wash with ice-cold PBS. Lyse cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again.
-
Imaging: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager.
-
Stripping and Re-probing: To analyze another protein (e.g., total Akt or a loading control like β-actin) on the same membrane, strip the membrane of the first set of antibodies and repeat steps 7-9 with the new primary antibody.
Protocol: Analysis of Gene Expression by Real-Time RT-PCR
Objective: To measure changes in the mRNA levels of target genes (e.g., GCL, Bax) in response to UDCA treatment.
Methodology:
-
Cell Culture and Treatment: Culture and treat hepatocytes as described for Western Blotting.
-
RNA Extraction: Aspirate media and lyse cells directly in the culture dish using a lysis buffer containing guanidinium (B1211019) thiocyanate (B1210189) (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol, often involving chloroform (B151607) separation and isopropanol (B130326) precipitation.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Amplification and Data Collection: Run the reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH). Calculate the relative change in gene expression (fold change) using the ΔΔCt method.
Conclusion
The mechanism of action of Ursodeoxycholic acid in hepatocytes is a sophisticated interplay of multiple protective and regulatory functions. It ranges from fundamental biophysical effects, such as altering the composition of the bile acid pool, to the intricate modulation of signaling pathways that control cell survival, oxidative stress, and inflammation. By stimulating hepatobiliary transport, UDCA alleviates the cholestatic burden, while its anti-apoptotic and antioxidant actions directly protect hepatocytes from cellular damage. The use of isotopically labeled UDCA-13C is invaluable for understanding its in-vivo pharmacokinetics, which ultimately underpins these diverse cellular mechanisms. This comprehensive understanding is crucial for optimizing its therapeutic use and for the development of new drugs targeting these key hepatoprotective pathways.
References
- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. icepharma.com [icepharma.com]
- 3. Ursodeoxycholic acid stabilizes the bile salt export pump in the apical membrane in MDCK II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defective canalicular transport and toxicity of dietary ursodeoxycholic acid in the abcb11-/- mouse: transport and gene expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human multidrug resistance protein 2 transports the therapeutic bile salt tauroursodeoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of Mrp2 activity impairment in ethinylestradiol-induced cholestasis by ursodeoxycholate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multidrug Resistance-Associated Protein 2 Deficiency Aggravates Estrogen-Induced Impairment of Bile Acid Metabolomics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. news-medical.net [news-medical.net]
- 12. [Ursodeoxycholic acid inhibits hepatocyte-like cell apoptosis by down-regulating the expressions of Bax and Caspase-3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid protects hepatocytes against oxidative injury via induction of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 16. Ursodeoxycholic acid induces glutathione synthesis through activation of PI3K/Akt pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. egastroenterology.bmj.com [egastroenterology.bmj.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta‐analysis of randomized placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Ursodeoxycholic acid-13C
This technical guide provides a comprehensive overview of the chemical and physical properties of the 13C-labeled stable isotope of Ursodeoxycholic acid (UDCA). It is intended for researchers, scientists, and professionals in drug development who are utilizing Ursodeoxycholic acid-13C in their work. This document details its fundamental characteristics, analytical methodologies, and relevant biological pathways.
Core Chemical and Physical Properties
Ursodeoxycholic acid (UDCA), also known as ursodiol, is a secondary bile acid that is a stereoisomer of chenodeoxycholic acid.[1][2] The 13C-labeled version is a stable, non-radioactive isotopologue used as an internal standard in quantitative analysis and in metabolic studies.[3][4]
Table 1: General Properties of Ursodeoxycholic Acid
| Property | Value | Source |
| Appearance | White to off-white powder or crystalline solid. | [1][5][6] |
| Molecular Formula | C₂₄H₄₀O₄ | [5][7] |
| Molecular Weight (unlabeled) | 392.57 g/mol | [5][8] |
| Molecular Weight (24-¹³C) | 393.57 g/mol (calculated) | |
| Molecular Weight (22,23,24-¹³C₃) | 395.55 g/mol | [9] |
| Melting Point | 200-206 °C | [5][7][8][10][11] |
| Solubility | Highly soluble in ethanol (B145695) and glacial acetic acid; soluble in sodium hydroxide (B78521) solution; slightly soluble in chloroform (B151607) and DMSO; practically insoluble in water.[1][6][8][12] | |
| CAS Number (unlabeled) | 128-13-2 | [5][7] |
| CAS Number (24-¹³C) | 63296-46-8 | [13] |
Analytical Methodologies and Experimental Protocols
The quantification of this compound, often in biological matrices, necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed technique.
A validated stability-indicating RP-HPLC method can be used for the determination of UDCA.[14]
Table 2: Example of HPLC Conditions for UDCA Analysis
| Parameter | Condition | Source |
| Column | BDS Hypersil C8 (250 mm x 4.6 mm, 5 µm) | [14] |
| Mobile Phase | Methanol (B129727):Water:Phosphoric Acid (77:23:0.6 v/v/v) | [14] |
| Flow Rate | 1.0 mL/min | [14] |
| Detector | Refractive Index (RI) | [14] |
| Injection Volume | 50 µL | [15] |
| Column Temperature | 40 °C | [16] |
| Retention Time | Approximately 3 minutes | [14] |
Experimental Protocol: Sample Preparation for HPLC Analysis of UDCA Tablets
-
Weigh and powder twenty UDCA tablets.
-
Accurately weigh a portion of the powder equivalent to 300 mg of UDCA and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute a portion of the filtrate with the mobile phase to achieve a final concentration of 150 µg/mL.
-
Inject the prepared sample into the HPLC system.[14]
LC-MS/MS provides high sensitivity and selectivity for the quantification of UDCA and its metabolites in biological fluids like plasma.[17][18]
Table 3: Example of LC-MS/MS Parameters for UDCA Analysis in Human Plasma
| Parameter | Condition | Source |
| Chromatography | HPLC | [18] |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5µ) | [18] |
| Mobile Phase | Acetonitrile/30 mM Ammonium Acetate (420:580 v/v, pH 7) | [18] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [18] |
| Precursor Ion (m/z) | 391.280 | [17] |
| Product Ion (m/z) | 391.280 | [17] |
| Internal Standard | UDCA-d₄ or UDCA-¹³C | [18][19] |
Experimental Protocol: Liquid-Liquid Extraction for UDCA from Plasma
-
To 450 µL of a plasma sample, add 50 µL of the internal standard solution (e.g., UDCA-d₄ in methanol).
-
Add 50 µL of 1M HCl.
-
Add 1,250 µL of diethyl ether/dichloromethane (70:30 v/v).
-
Vortex for 5 minutes.
-
Centrifuge for 10 minutes at approximately 18,500 x g and 4°C.
-
Transfer 850 µL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[18]
¹H and ¹³C NMR are crucial for the structural elucidation and characterization of UDCA.[20] The introduction of a ¹³C label provides a distinct signal in the ¹³C NMR spectrum, which is useful for metabolic tracking.[3][21]
Experimental Protocol: NMR Sample Preparation A general protocol for preparing a sample of this compound for NMR analysis involves dissolving an accurately weighed amount of the compound in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).[7] The solution is then transferred to an NMR tube for analysis.
Signaling Pathways and Mechanism of Action
UDCA exerts its therapeutic effects through multiple mechanisms, including cytoprotection, anti-apoptotic effects, and modulation of inflammatory and fibrotic pathways.[22][23]
UDCA is known to protect cells, particularly hepatocytes, from apoptosis induced by toxic bile acids. This is achieved through several pathways, including the inhibition of the p53 signaling pathway and the activation of survival signals like ERK and Akt.[24][25]
After oral administration, UDCA is absorbed and enters the enterohepatic circulation.[26] In the liver, it is conjugated with glycine (B1666218) or taurine.[24] The use of ¹³C-labeled UDCA allows for the tracing of its metabolic fate, showing that it can undergo glycosidic conjugation reactions in humans.[3][4] The primary metabolic pathways include oxidation, epimerization, hydroxylation, sulfation, and glucuronidation.[27]
Conclusion
This compound is an invaluable tool for researchers in the fields of pharmacology, gastroenterology, and drug metabolism. Its well-defined chemical and physical properties, coupled with advanced analytical techniques, allow for precise quantification and metabolic tracking. A thorough understanding of its properties and the associated experimental protocols is essential for its effective application in both preclinical and clinical research. The signaling pathways modulated by UDCA continue to be an active area of investigation, with its cytoprotective and anti-apoptotic effects being of significant therapeutic interest.
References
- 1. Ursodeoxycholic acid | 128-13-2 [chemicalbook.com]
- 2. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The major metabolites of ursodeoxycholic acid in human urine are conjugated with N‐acetylglucosamine | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid =99 128-13-2 [sigmaaldrich.com]
- 9. Ursodeoxycholic acid-22,23,24-13C3solution Stable Isotopes Sigma-Aldrich [sigmaaldrich.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. 208590250 [thermofisher.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 63296-46-8 CAS MSDS (URSODEOXYCHOLIC ACID-24-13C) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. asianpubs.org [asianpubs.org]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 17. jocpr.com [jocpr.com]
- 18. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurisotop.com [eurisotop.com]
- 20. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ursodeoxycholic acid treatment of hepatic steatosis: a (13)C NMR metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 27. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Metabolism of ¹³C-Ursodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and metabolism of ¹³C-labeled Ursodeoxycholic Acid (¹³C-UDCA), a critical tool in metabolic research and drug development. This document details the metabolic fate of ¹³C-UDCA, its pharmacokinetic profile, and the experimental methodologies used for its analysis.
In Vivo Stability of the ¹³C Label
Studies utilizing ¹³C as a stable isotope tracer rely on the principle that the label remains attached to the molecule of interest throughout its metabolic journey. Research has demonstrated the in vivo stability of the ¹³C label in ursodeoxycholic acid. Following oral administration of [24-¹³C]ursodeoxycholic acid to a healthy volunteer, the ¹³C label was successfully detected in both the parent compound and its various metabolites in urine.[1] This indicates that the carbon-13 atom at the 24th position is not cleaved or exchanged during the primary metabolic transformations of UDCA in the human body.
The key metabolic pathways, including conjugation with glycine (B1666218) and taurine (B1682933), as well as glycosidic conjugation and N-acetylglucosaminidation, all occur without the loss of the ¹³C label from the cholanoyl structure.[1] This stability is crucial for accurately tracing the fate of the administered UDCA and quantifying its metabolites in various biological matrices.
Metabolism of ¹³C-UDCA
The metabolism of ¹³C-UDCA mirrors that of its unlabeled counterpart. Upon absorption, UDCA undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways are:
-
Conjugation: In the liver, ¹³C-UDCA is conjugated with the amino acids glycine or taurine to form glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), respectively. These conjugated forms are more water-soluble and are readily secreted into bile.
-
Glycosidation and N-acetylglucosaminidation: ¹³C-UDCA has been shown to undergo glycosidic conjugation and form N-acetylglucosaminide metabolites, which are then excreted in the urine.[1]
-
Enterohepatic Circulation and Bacterial Metabolism: After secretion into the intestine via bile, the conjugated forms of ¹³C-UDCA can be deconjugated and dehydroxylated by intestinal bacteria. This process can lead to the formation of lithocholic acid (LCA), a more hydrophobic and potentially toxic secondary bile acid.
Pharmacokinetics of Ursodeoxycholic Acid
While specific pharmacokinetic data for ¹³C-UDCA is limited, the extensive data available for unlabeled UDCA provides a strong basis for understanding its in vivo behavior. The following tables summarize key pharmacokinetic parameters of UDCA in various populations.
Table 1: Pharmacokinetic Parameters of Ursodeoxycholic Acid in Healthy Volunteers
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 5091.81 ng/mL (micronized formulation) | [2] |
| 4848.66 ng/mL (non-micronized formulation) | [2] | |
| Tmax (Time to Cmax) | ~3.5 hours | [2] |
| AUC₀₋t (Area Under the Curve) | Variable depending on formulation | [2] |
Table 2: Pharmacokinetic Parameters of Ursodeoxycholic Acid and its Metabolites in Elderly Subjects (following a single oral dose)
| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUCₗₐₛₜ (h*ng/mL) | Reference |
| UDCA | 400 mg | 2680.75 | 2 | 15741.29 | [3] |
| 800 mg | 5246.50 | 2 | 29462.52 | [3] | |
| GUDCA | 400 mg | 1536.99 | 8-10 | 17851.37 | [3] |
| 800 mg | 2579.13 | 8-10 | 30833.53 | [3] | |
| TUDCA | 400 mg | 60.67 | 8-10 | 571.33 | [3] |
| 800 mg | 101.52 | 8-10 | 1042.71 | [3] |
Table 3: Pharmacokinetic Parameters of Ursodeoxycholic Acid in Patients with Parkinson's Disease (at steady state)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (Maximum Plasma Concentration) | 8749 ± 2840 ng/mL | [4] |
| Half-life (t₁/₂) | 2.1 ± 0.71 hours | [4] |
Experimental Protocols
Synthesis of ¹³C-UDCA
The synthesis of ¹³C-labeled UDCA, specifically [24-¹³C]ursodeoxycholic acid, can be achieved using sodium [¹³C]cyanide as the labeling agent. The purity of the synthesized compound is typically confirmed using techniques such as thin-layer chromatography and gas chromatography-mass spectrometry. The ¹³C atom excess in the final product should be verified to be comparable to that of the starting labeled material.[1]
In Vivo Administration and Sample Collection
For human studies, ¹³C-UDCA is typically administered orally in capsule form. Blood, urine, and fecal samples are collected at predetermined time points to track the absorption, metabolism, and excretion of the labeled compound. For animal studies, administration can be oral or via other routes depending on the experimental design.
Sample Preparation for Analysis
Plasma:
-
Protein Precipitation: A common method involves precipitating plasma proteins with a solvent like methanol.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analytes of interest.
-
Liquid-Liquid Extraction: This technique can also be employed for the extraction of UDCA and its metabolites.
Urine and Bile: These matrices may require dilution and filtration before analysis. SPE can also be used for sample clean-up and concentration.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of ¹³C-UDCA and its metabolites.
Table 4: Exemplary LC-MS/MS Parameters for UDCA and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| UDCA | 391.3 | 373.5 | |
| GUDCA | 448.4 | 74.0 | |
| TUDCA | 498.3 | 80.0 | |
| ¹³C-UDCA (as internal standard) | 395.3 | 377.1 |
Visualizations
Metabolic Pathway of ¹³C-UDCA
Caption: Metabolic pathway of ¹³C-UDCA.
Experimental Workflow for In Vivo ¹³C-UDCA Studies
Caption: Experimental workflow for ¹³C-UDCA studies.
UDCA Signaling via Farnesoid X Receptor (FXR)
Caption: UDCA's antagonistic effect on FXR signaling.
References
- 1. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson’s Disease—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 13C-Ursodeoxycholic Acid in the Study of Cholestatic Liver Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids within the liver and subsequent cellular injury. Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid that has become a cornerstone therapy for several cholestatic conditions, including Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC). Understanding the precise mechanisms of UDCA's therapeutic effects and its metabolic fate in diseased states is crucial for optimizing treatment strategies and developing novel therapies. The use of stable isotope-labeled molecules, particularly 13C-Ursodeoxycholic Acid (13C-UDCA), has emerged as a powerful and safe tool for in-vivo tracer studies in humans. This technical guide provides an in-depth overview of the applications of 13C-UDCA in elucidating the pathophysiology of cholestatic liver diseases and the pharmacokinetics of UDCA. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction to Cholestatic Liver Diseases and Ursodeoxycholic Acid
Cholestasis arises from a disruption in the formation and/or flow of bile, leading to the retention of bile constituents, most notably cytotoxic hydrophobic bile acids, within the hepatocytes. This accumulation triggers a cascade of detrimental events, including oxidative stress, mitochondrial dysfunction, and apoptosis, ultimately culminating in liver fibrosis, cirrhosis, and potentially liver failure.
Ursodeoxycholic acid, the 7β-epimer of chenodeoxycholic acid, is a hydrophilic bile acid with multiple hepatoprotective properties. Its mechanisms of action are multifaceted and include:
-
Alteration of the Bile Acid Pool: UDCA shifts the balance of the bile acid pool towards a more hydrophilic and less toxic composition by competitively displacing endogenous hydrophobic bile acids.[1]
-
Choleretic Effects: UDCA stimulates biliary secretion of bile acids and other biliary constituents, enhancing bile flow.[1]
-
Cytoprotection: UDCA stabilizes cell membranes and inhibits bile acid-induced apoptosis.
-
Immunomodulation: UDCA can modulate immune responses within the liver.[1]
The Role of 13C-UDCA as a Tracer
To quantitatively study the metabolism, distribution, and excretion of UDCA in the complex environment of the human body, particularly in the context of liver disease, a tracer is required. While radiolabeled isotopes (e.g., 14C) have been used in the past, their use in human subjects is limited due to safety concerns. 13C-UDCA offers a safe and non-radioactive alternative, allowing for detailed kinetic studies in patient populations.
The principle of using 13C-UDCA as a tracer involves administering a known amount of the labeled compound and then measuring the enrichment of 13C in UDCA and its metabolites in various biological samples (blood, urine, feces, and bile) over time. This is typically achieved using sensitive analytical techniques such as isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS). By tracking the appearance and disappearance of the 13C label, researchers can determine key pharmacokinetic parameters.
Quantitative Data from 13C-UDCA and UDCA Treatment Studies
The following tables summarize quantitative data on the effects of UDCA on bile acid kinetics and composition in patients with cholestatic liver diseases. While specific data from 13C-UDCA tracer studies on kinetics in large patient cohorts is not extensively published in a consolidated format, the tables below present relevant data on bile acid pool composition changes following UDCA therapy, which is a direct consequence of its metabolic effects that can be traced with 13C-UDCA.
Table 1: Effect of UDCA Treatment on Biliary Bile Acid Composition in Patients with Primary Biliary Cholangitis (PBC)
| Bile Acid | Pre-Treatment (%) | Post-Treatment with UDCA (%) |
| Ursodeoxycholic acid (UDCA) | 0.6 ± 0.9 | 40.1 |
| Cholic acid (CA) | 57.4 ± 18.6 | 32.2 |
| Chenodeoxycholic acid (CDCA) | 31.5 ± 15.5 | 19.5 |
| Deoxycholic acid (DCA) | 8.0 ± 9.3 | No significant change |
| Lithocholic acid (LCA) | 0.3 ± 1.0 | No significant change |
Data adapted from a study on 98 patients with PBC treated with UDCA for 2 years.[2]
Table 2: Hepatic Bile Acid Kinetics in Patients with Cholestatic Liver Disease (PBC and PSC) Before and After UDCA Treatment (using 75SeHCAT as a tracer)
| Kinetic Parameter | Cholestatic Patients (Pre-UDCA) | Cholestatic Patients (Post-UDCA) | Healthy Controls |
| Initial Hepatic Uptake (% dose/minute) | 17.2 | No significant change | 19.9 |
| Net Hepatic Excretory Rate (% dose/minute) | 1.4 | 1.96 | 3.7 |
| Absolute Hepatic Excretory Rate (% dose/minute) | 2.35 | 3.15 | 3.96 |
| Hepatic Transit Time (minutes) | 18.7 | 14.7 | 11.6 |
Data from a study involving 12 PBC and 5 PSC patients, indicating that UDCA improves the excretory function of the liver.[3]
Experimental Protocols
General Protocol for a 13C-UDCA Tracer Study in Patients with Cholestatic Liver Disease
This protocol provides a generalized framework. Specific details may need to be adapted based on the research question and patient population.
Objective: To determine the in-vivo kinetics of 13C-UDCA, including its absorption, metabolism to glycine (B1666218) and taurine (B1682933) conjugates, and excretion in patients with a diagnosed cholestatic liver disease.
Materials:
-
[24-13C]Ursodeoxycholic acid (99% isotopic purity)
-
Gelatin capsules for oral administration
-
Standardized liquid meal
-
Blood collection tubes (e.g., EDTA or heparinized)
-
Urine and fecal collection containers
-
Centrifuge
-
Freezer (-80°C)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Patient Recruitment and Baseline Assessment:
-
Recruit patients with a confirmed diagnosis of a cholestatic liver disease (e.g., PBC, PSC).
-
Obtain informed consent.
-
Perform a baseline clinical assessment, including liver function tests.
-
Collect baseline blood, urine, and fecal samples to determine natural 13C abundance.
-
-
13C-UDCA Administration:
-
Following an overnight fast, administer a single oral dose of [24-13C]UDCA. A typical dose for tracer studies is in the range of 50-100 mg.[4]
-
The 13C-UDCA should be administered with a standardized liquid meal to stimulate bile flow and gallbladder contraction.
-
-
Sample Collection:
-
Blood: Collect blood samples at regular intervals post-administration. A suggested schedule is: 0 (pre-dose), 30 min, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours. For longer-term kinetics, additional samples at 48 and 72 hours can be collected.
-
Urine: Collect all urine produced for 24 or 48 hours post-dose.
-
Feces: Collect all fecal samples for 72 hours post-dose.
-
-
Sample Processing:
-
Blood: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Urine and Feces: Homogenize and aliquot urine and fecal samples. Store at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Develop and validate an LC-MS/MS method for the quantification of UDCA, glycine-conjugated UDCA (GUDCA), and taurine-conjugated UDCA (TUDCA), as well as their 13C-labeled counterparts.
-
Use appropriate internal standards (e.g., deuterated bile acids) for accurate quantification.
-
Extract bile acids from plasma, urine, and fecal homogenates using solid-phase extraction or liquid-liquid extraction.
-
Analyze the extracts by LC-MS/MS to determine the concentrations of labeled and unlabeled bile acids.
-
-
Pharmacokinetic Analysis:
-
Calculate the 13C-enrichment of UDCA and its metabolites in each sample.
-
Use pharmacokinetic modeling software to determine parameters such as:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Elimination half-life (t1/2)
-
Fractional turnover rate
-
Bile acid pool size (using isotope dilution principles)
-
-
Method for Quantification of 13C-Labeled Bile Acids by Isotope Dilution Mass Spectrometry
Principle: Isotope dilution mass spectrometry is a highly accurate method for quantification. It involves adding a known amount of a stable isotope-labeled internal standard to a sample. The ratio of the signal from the analyte to the signal from the internal standard is then used to calculate the concentration of the analyte. When tracing the metabolism of 13C-UDCA, deuterated bile acids can serve as internal standards for the quantification of both the endogenous (unlabeled) and the 13C-labeled UDCA and its metabolites.
Procedure:
-
Preparation of Standards and Internal Standards:
-
Prepare calibration standards of unlabeled UDCA, GUDCA, and TUDCA of known concentrations.
-
Prepare a stock solution of the 13C-UDCA tracer.
-
Prepare a working solution of deuterated internal standards (e.g., d4-UDCA, d4-GUDCA, d4-TUDCA).
-
-
Sample Preparation:
-
To an aliquot of the biological sample (plasma, urine extract, etc.), add a known amount of the deuterated internal standard mixture.
-
Perform bile acid extraction as described in the general protocol.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for each unlabeled bile acid, its 13C-labeled counterpart, and the deuterated internal standard.
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the unlabeled analyte to the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of the endogenous (unlabeled) bile acids in the samples using the calibration curves.
-
Calculate the concentration of the 13C-labeled bile acids by comparing their peak area to that of the deuterated internal standard, correcting for the difference in isotopic abundance.
-
Signaling Pathways Modulated by UDCA
UDCA exerts its therapeutic effects in cholestasis through the modulation of several key signaling pathways. The two major receptors involved are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
UDCA and Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in bile acid homeostasis. While UDCA itself is a weak FXR antagonist, its administration alters the bile acid pool, which in turn modulates FXR signaling.
UDCA and GPBAR1 Signaling
GPBAR1 is a cell surface receptor expressed on various cell types, including cholangiocytes and macrophages. UDCA is an agonist for GPBAR1.
Experimental Workflow for 13C-UDCA Tracer Study
The following diagram illustrates the logical flow of a typical 13C-UDCA tracer study.
Conclusion
The use of 13C-UDCA as a stable isotope tracer provides a safe and powerful methodology for investigating the in-vivo metabolism and pharmacokinetics of UDCA in patients with cholestatic liver diseases. These studies are instrumental in refining our understanding of how UDCA exerts its therapeutic effects and can aid in the development of personalized treatment strategies. The detailed experimental protocols and an understanding of the underlying signaling pathways, as outlined in this guide, are essential for researchers and drug development professionals working to advance the management of these challenging liver conditions. Further studies employing 13C-UDCA are warranted to expand our knowledge of its long-term metabolic fate and its impact on the enterohepatic circulation in various stages of cholestatic liver disease.
References
- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biliary Bile Acids in Primary Biliary Cirrhosis: Effect of Ursodeoxycholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of hepatic bile acid handling in cholestatic liver disease: effect of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution and Application of ¹³C-Labeled Bile Acid Tracers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers have revolutionized the study of metabolic pathways, offering a safe and precise alternative to radioactive isotopes. Among these, ¹³C-labeled bile acid tracers have become indispensable tools for investigating bile acid metabolism, enterohepatic circulation, and the intricate signaling networks governed by these multifaceted molecules. This technical guide provides a comprehensive overview of the history, development, and application of ¹³C-labeled bile acid tracers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
A Historical Perspective: From Radioisotopes to Stable Isotopes
The journey to understanding bile acid kinetics began in the 1950s with the use of ¹⁴C-labeled cholic acid.[1] While groundbreaking, the use of radioactive isotopes posed safety concerns, particularly for studies in vulnerable populations. This led to the introduction of stable isotopes, such as ¹³C and ²H, in the 1970s.[1] The shift to non-radioactive tracers marked a pivotal moment, enabling safer and more widespread clinical research.[2]
Early methodologies using stable isotopes required the collection of bile samples via duodenal intubation, a relatively invasive procedure.[1] A significant advancement came with the development of gas chromatography-mass spectrometry (GC-MS) techniques that allowed for the measurement of isotope enrichment in blood samples, initially requiring at least 2 ml of serum.[1]
Further refinements in analytical techniques, such as the introduction of pentafluorobenzyl bromide derivatization and electron capture negative ion mass spectrometry (GC/ECN-MS), dramatically improved sensitivity. This enhancement reduced the required serum volume to as little as 50 microliters, making it feasible to conduct kinetic studies in small animals like rats and mice.[1] These technological advancements have been crucial in expanding the application of ¹³C-labeled bile acid tracers in both preclinical and clinical research.
Synthesis of ¹³C-Labeled Bile Acids
The availability of high-purity ¹³C-labeled bile acids is fundamental to their use as tracers. An improved method for the synthesis of 24-¹³C-labeled bile acids involves the use of formyl esters and a modified lead tetraacetate procedure.[3] This method offers higher yields and a purer product compared to previous techniques.[3][4]
A general synthetic approach involves:
-
Protection of hydroxyl groups: The hydroxyl groups of the bile acid are protected, for example, by formylation.
-
Degradation and chlorination: The protected bile acid is degraded using lead tetraacetate and lithium chloride to form a 23-chloronorcholane derivative.[3]
-
Cyanation: The chloro derivative is then converted to a nitrile using ¹³C-labeled sodium cyanide.
-
Hydrolysis: Finally, the nitrile is hydrolyzed to yield the C-24 ¹³C-labeled bile acid.[3]
This process has been successfully applied to synthesize various ¹³C-labeled bile acids, including chenodeoxycholic acid, hyodeoxycholic acid, and ursodeoxycholic acid, with a ¹³C atom excess of approximately 90%.[5]
Quantitative Analysis of Bile Acid Kinetics
The use of ¹³C-labeled bile acid tracers in conjunction with the isotope dilution method allows for the precise measurement of key kinetic parameters, including bile acid pool size, fractional turnover rate (FTR), and synthesis rate.
Experimental Protocol: Isotope Dilution Method
A typical protocol for a bile acid kinetic study in humans is as follows:
-
Tracer Administration: A known amount of a ¹³C-labeled primary bile acid (e.g., [24-¹³C]cholic acid or [24-¹³C]chenodeoxycholic acid) is administered orally to the subject.
-
Sample Collection: Blood samples are collected at multiple time points over several days. A simplified and statistically reliable two-point sampling method involves collecting blood at approximately 12 and 72 hours post-administration.
-
Sample Preparation: Bile acids are extracted from the serum. This typically involves solid-phase extraction, solvolysis, and enzymatic hydrolysis.
-
Derivatization: The extracted bile acids are derivatized to increase their volatility for GC-MS analysis. Common derivatization steps include methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups.
-
GC-MS Analysis: The derivatized bile acids are analyzed by capillary gas chromatography-mass spectrometry to determine the isotopic enrichment of the ¹³C-labeled tracer relative to the unlabeled endogenous bile acid.
-
Kinetic Calculations: The decay of the isotopic enrichment over time follows first-order kinetics. From the decay curve, the fractional turnover rate, pool size, and synthesis rate can be calculated.
Quantitative Data from Human Studies
The following tables summarize representative quantitative data on bile acid kinetics in healthy humans, as determined by studies using ¹³C-labeled tracers.
| Bile Acid | Fractional Turnover Rate (FTR) (d⁻¹) | Pool Size (g) | Synthesis Rate (g/d) | Reference |
| Cholic Acid (CA) | 0.28 ± 0.05 | 0.84 ± 0.29 | 0.24 ± 0.10 | [2] |
| Chenodeoxycholic Acid (CDCA) | 0.17 ± 0.03 | 0.64 ± 0.1 | 0.12 ± 0.03 | [2] |
| Bile Acid | Pool Size (µmol/kg) | Fractional Turnover Rate (FTR) (d⁻¹) | Reference |
| Chenodeoxycholic Acid (CDCA) | 32.6 ± 9.9 | 0.24 ± 0.13 | [6] |
| Cholic Acid (CA) | 31.8 ± 16.0 | 0.48 ± 0.22 | [6] |
Application in Breath Tests: Diagnosing Small Intestinal Bacterial Overgrowth (SIBO)
¹³C-labeled bile acid breath tests are non-invasive diagnostic tools used to detect small intestinal bacterial overgrowth (SIBO). The most commonly used tracer for this purpose is ¹³C-glycocholic acid.[7]
Principle of the ¹³C-Glycocholic Acid Breath Test
The test is based on the principle that bacteria in the small intestine can deconjugate the ¹³C-labeled glycocholic acid.[7] This releases the ¹³C-labeled glycine, which is then metabolized, leading to the production of ¹³CO₂. The ¹³CO₂ is absorbed into the bloodstream and subsequently exhaled. An elevated level of ¹³CO₂ in the breath indicates the presence of bacterial overgrowth in the small intestine.[7][8]
Experimental Protocol: ¹³C-Glycocholic Acid Breath Test
A standard protocol for the ¹³C-glycocholic acid breath test is as follows:
-
Patient Preparation: The patient fasts overnight.
-
Baseline Sample: A baseline breath sample is collected to determine the natural abundance of ¹³CO₂.
-
Tracer Administration: The patient ingests a solution containing a known dose of ¹³C-glycocholic acid.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of several hours.
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.[8]
-
Interpretation: A significant increase in the ¹³CO₂ excretion rate above the baseline is indicative of SIBO.
Bile Acid Signaling Pathways
Bile acids are not only digestive aids but also potent signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. They exert their effects primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.[6]
Farnesoid X Receptor (FXR) Signaling
FXR is highly expressed in the liver and intestine and is activated by primary bile acids such as cholic acid and chenodeoxycholic acid.
Caption: FXR Signaling Pathway in Liver and Intestine.
Activation of FXR in hepatocytes induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1), a key activator of the CYP7A1 gene. CYP7A1 encodes the rate-limiting enzyme in the classic bile acid synthesis pathway. In the intestine, FXR activation leads to the production and secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and further suppresses bile acid synthesis.
TGR5 Signaling
TGR5 is a cell surface receptor activated by both primary and secondary bile acids. It is expressed in various cell types, including enteroendocrine L-cells and Kupffer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of biological precursors of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biological Fate of 13C-Labeled Ursodeoxycholic Acid Following Oral Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a secondary bile acid, is a well-established therapeutic agent for cholestatic liver diseases. The use of stable isotope-labeled compounds, particularly with carbon-13 (¹³C), has become an invaluable tool in pharmacokinetic and metabolic studies, offering a non-radioactive method to trace the fate of a drug within the body. This technical guide provides a comprehensive overview of the biological journey of ¹³C-labeled UDCA following oral administration, detailing its absorption, distribution, metabolism, and excretion (ADME). This document synthesizes quantitative data from various studies, outlines detailed experimental protocols, and visualizes key pathways and workflows to support researchers and professionals in the field of drug development and metabolic research.
I. Absorption and Distribution
Following oral administration, ¹³C-UDCA is absorbed from the small intestine. Its absorption is facilitated by the presence of other bile acids, which aid in its solubilization. Upon absorption, ¹³C-UDCA enters the portal circulation and is efficiently taken up by hepatocytes. In plasma, ¹³C-UDCA and its metabolites are found, with peak concentrations of the parent compound typically observed within the first few hours after administration. The distribution of ¹³C-UDCA and its metabolites is primarily within the enterohepatic circulation, with significant concentrations found in the bile, and to a lesser extent in the plasma, urine, and feces.
II. Metabolism
The primary metabolic pathway for ¹³C-UDCA is conjugation in the liver. The ¹³C label allows for precise tracking of these metabolic transformations.
A. Major Metabolic Pathways:
-
Amino Acid Conjugation: ¹³C-UDCA is extensively conjugated with the amino acids glycine (B1666218) and taurine (B1682933) to form glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), respectively. These conjugated forms are more water-soluble and are readily secreted into the bile.
-
N-Acetylglucosamine (GlcNAc) Conjugation: A significant portion of ¹³C-UDCA and its metabolites in urine are found to be conjugated with N-acetylglucosamine.[1] This includes the formation of double conjugates, such as UDCA conjugated with both N-acetylglucosamine and glycine or taurine.[1]
-
Hydroxylation: Minor metabolic pathways include hydroxylation at various positions on the steroid nucleus, leading to the formation of hydroxylated derivatives of ¹³C-UDCA.
B. Key Metabolites:
The major metabolites of ¹³C-UDCA that have been identified in various biological matrices include:
-
¹³C-Glycoursodeoxycholic acid (¹³C-GUDCA)
-
¹³C-Tauroursodeoxycholic acid (¹³C-TUDCA)
-
¹³C-UDCA-N-acetylglucosaminide
-
¹³C-UDCA-glycine-N-acetylglucosaminide
-
¹³C-UDCA-taurine-N-acetylglucosaminide
-
Hydroxylated ¹³C-UDCA derivatives
III. Excretion
The primary route of excretion for ¹³C-UDCA and its metabolites is through the biliary system into the feces. A smaller proportion is eliminated via the kidneys in the urine.
-
Biliary and Fecal Excretion: The majority of the administered ¹³C label is recovered in the feces, primarily in the form of ¹³C-UDCA and its deconjugated and bacterial metabolites.
-
Urinary Excretion: A smaller but significant amount of the ¹³C label is excreted in the urine, predominantly as conjugated metabolites, particularly N-acetylglucosaminides.[1]
IV. Quantitative Data Summary
The following tables summarize the quantitative distribution of ¹³C-UDCA and its major metabolites in various biological fluids following oral administration. These values are compiled from multiple studies and may vary depending on the administered dose, formulation, and individual patient characteristics.
Table 1: Biliary Enrichment of ¹³C-UDCA and its Conjugates
| Compound | Percentage of Total Biliary Bile Acids |
| ¹³C-UDCA (unconjugated) | ~2% |
| ¹³C-GUDCA & ¹³C-TUDCA (amidated) | ~87% |
| ¹³C-Sulfated conjugates | ~11% |
Data compiled from a study on gallstone patients receiving 750 mg of UDCA daily.[2]
Table 2: Urinary Excretion of ¹³C-UDCA and its Metabolites
| Compound | Excretion Rate (µ g/24h ) - Post-UDCA | Percentage of Total Urinary Metabolites |
| ¹³C-UDCA | 2915 | - |
| ¹³C-UDCA-N-acetylglucosaminides | - | ~50% |
| ¹³C-isoUDCA-N-acetylglucosaminide | 738 | - |
Data from a study involving oral administration of 750 mg/day of UDCA.[1]
Table 3: Pharmacokinetic Parameters of UDCA and its Metabolites in Plasma (Healthy Elderly Subjects)
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) |
| UDCA | 400 mg | 2680.75 | 2 | 15741.29 |
| 800 mg | 5246.50 | 2 | 29462.52 | |
| G-UDCA | 400 mg | 1536.99 | 8-10 | 17851.37 |
| 800 mg | 2579.13 | 8-10 | 30833.53 | |
| T-UDCA | 400 mg | 60.67 | 8-10 | 571.33 |
| 800 mg | 101.52 | 8-10 | 1042.71 |
Data from a study in healthy elderly subjects.[3]
V. Experimental Protocols
A. Protocol for a Clinical Study of Oral ¹³C-UDCA Pharmacokinetics
1. Study Design:
-
Open-label, single-dose, pharmacokinetic study.
-
Subjects: Healthy volunteers or patients with specific liver conditions.
-
Pre-study screening: Includes physical examination, medical history, and baseline laboratory tests.
2. Investigational Product:
-
¹³C-labeled Ursodeoxycholic Acid (e.g., [24-¹³C]UDCA) formulated in capsules or as a solution.
3. Dosing and Administration:
-
A single oral dose of ¹³C-UDCA (e.g., 750 mg) is administered to subjects after an overnight fast.
-
The dose is administered with a standardized volume of water.
-
Food and beverages are restricted for a specified period post-dosing.
4. Sample Collection:
-
Blood: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored at -80°C.
-
Feces: All fecal matter is collected for a defined period (e.g., 0-72 hours) post-dose. The samples are homogenized and an aliquot is stored at -80°C.
-
Bile (optional, if ethically and practically feasible): In specific patient populations (e.g., those with T-tubes), bile samples can be collected at timed intervals.
B. Sample Preparation for Mass Spectrometric Analysis
1. Plasma/Serum:
-
Protein precipitation: An aliquot of plasma/serum is mixed with a protein precipitating agent (e.g., ice-cold methanol (B129727) or acetonitrile) containing an internal standard (e.g., deuterated bile acids).
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant collection: The clear supernatant is transferred to a clean tube.
-
Evaporation and reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS analysis.
2. Urine:
-
Dilution: Urine samples may be diluted with water or a suitable buffer.
-
Solid-phase extraction (SPE): For cleaner samples and to concentrate the analytes, urine can be passed through an SPE cartridge. The analytes are then eluted with an appropriate solvent.
-
Enzymatic hydrolysis (optional): To measure total (conjugated and unconjugated) bile acids, samples can be treated with choloylglycine hydrolase to deconjugate the bile acids.
3. Feces:
-
Homogenization: Fecal samples are homogenized with a suitable solvent (e.g., ethanol).
-
Extraction: The homogenate is subjected to extraction (e.g., Soxhlet extraction or liquid-liquid extraction) to isolate the bile acids.
-
Purification: The extract is further purified using techniques like SPE.
4. Analytical Method:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the sensitive and specific quantification of ¹³C-UDCA and its metabolites.
-
Chromatography: A reverse-phase C18 column is typically used to separate the different bile acid species.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each ¹³C-labeled analyte and the internal standard.
-
VI. Visualizations
A. Metabolic Pathway of ¹³C-UDCA
Caption: Metabolic pathway of orally administered ¹³C-UDCA.
B. Experimental Workflow for ¹³C-UDCA Analysis
Caption: Experimental workflow for ¹³C-UDCA pharmacokinetic analysis.
C. UDCA Signaling Pathway via FXR
Caption: UDCA's antagonistic effect on the FXR signaling pathway.
VII. Conclusion
The use of ¹³C-labeled UDCA provides a powerful and safe methodology for elucidating the complex biological fate of this important therapeutic agent. This guide has summarized the key aspects of its absorption, distribution, extensive metabolism through conjugation and other pathways, and its primary excretion route via the feces. The provided quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways offer a valuable resource for researchers and professionals in the field. Further studies utilizing ¹³C-UDCA will continue to refine our understanding of its mechanism of action and help in the development of new therapeutic strategies for liver diseases.
References
- 1. The major metabolites of ursodeoxycholic acid in human urine are conjugated with N‐acetylglucosamine | Semantic Scholar [semanticscholar.org]
- 2. Biotransformation of orally administered ursodeoxycholic acid in man as observed in gallbladder bile, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ursodeoxycholic Acid-13C in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ¹³C-labeled Ursodeoxycholic acid (UDCA-¹³C) in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this stable isotope-labeled compound in a complex biological matrix. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry in negative ion mode. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and other research applications.
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid with therapeutic applications in various liver diseases. Stable isotope-labeled analogues, such as UDCA-¹³C, are invaluable tools in pharmacokinetic and metabolism studies to differentiate the administered compound from endogenous levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[1][2] This document provides a detailed protocol for the extraction and quantification of UDCA-¹³C from human plasma.
Experimental
-
Ursodeoxycholic acid-¹³C (Analyte)
-
Ursodeoxycholic acid-d₄ (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Ultrapure water
-
Human plasma (K₂EDTA)
-
Liquid Chromatograph (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Shimadzu LCMS-8045, Sciex Triple Quad)
-
Analytical Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Autosampler vials
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of Ursodeoxycholic acid-d₄ in 50% methanol.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of UDCA-¹³C and the internal standard in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions of UDCA-¹³C by serial dilution of the stock solution. Spike these into blank human plasma to prepare calibration standards and QC samples at various concentration levels.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of UDCA-¹³C from plasma.[3]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.
-
Add 20 µL of the internal standard working solution to all tubes except for the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
-
Column: Reversed-phase C18, 50 mm x 2.1 mm, 1.8 µm
-
Mobile Phase:
-
A: 2 mM Ammonium formate in water (pH 3.5)
-
B: Acetonitrile:Methanol (1:1, v/v)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 70 | 30 |
| 1.0 | 30 | 70 |
| 2.5 | 30 | 70 |
| 2.6 | 70 | 30 |
| 4.0 | 70 | 30 |
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Temperature: 350°C
-
Capillary Voltage: -3.5 kV
-
Gas Flow:
-
Nebulizer Gas: 3 L/min
-
Drying Gas: 15 L/min
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of UDCA-¹³C.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| UDCA-¹³C | 397.3 | 397.3 | 100 | -15 |
| UDCA-d₄ (IS) | 395.3 | 395.3 | 100 | -15 |
Note: The precursor and product ions for UDCA often utilize the parent mass due to limited fragmentation.[4] The exact m/z values for UDCA-¹³C will depend on the number of ¹³C atoms incorporated.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of UDCA-¹³C in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Ursodeoxycholic acid-¹³C in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures accuracy and precision by compensating for matrix effects and variations in sample processing.[5][6]
References
- 1. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 13C-Ursodeoxycholic Acid by Gas Chromatography-Mass Spectrometry
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid with therapeutic applications in various liver diseases. The use of stable isotope-labeled UDCA, such as 13C-UDCA, is invaluable for in vivo metabolic studies, allowing researchers to trace its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of bile acids. This application note provides a detailed protocol for the analysis of 13C-UDCA in biological matrices, such as plasma or serum, using GC-MS. The methodology involves sample preparation, derivatization to enhance volatility, and subsequent GC-MS analysis.
Principle of the Method
Due to the low volatility of bile acids, a derivatization step is necessary prior to GC-MS analysis.[1][2] This protocol employs a two-step derivatization process: methylation of the carboxylic acid group followed by trimethylsilylation (TMS) of the hydroxyl groups. This process increases the volatility of the UDCA molecule, making it amenable to gas chromatography. The 13C-labeled UDCA serves as an internal standard for the accurate quantification of endogenous UDCA or can be the primary analyte in tracer studies. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
13C-Ursodeoxycholic acid (13C-UDCA) standard
-
Ursodeoxycholic acid (UDCA) standard
-
Internal Standard (e.g., Cholic acid-d5 or other suitable deuterated bile acid)
-
Methanol (B129727) (anhydrous)
-
Benzene (anhydrous)
-
TMS-diazomethane (~10% in hexane)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (anhydrous)
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Nitrogen gas, high purity
-
Solvents for SPE (e.g., methanol, water, hexane)
Sample Preparation (Plasma/Serum)
-
Spiking of Internal Standard: To 1 mL of plasma or serum sample, add a known amount of the internal standard (e.g., Cholic acid-d5).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the plasma/serum sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Wash the cartridge with 5 mL of hexane (B92381) to remove nonpolar interferences.
-
Elute the bile acids with 5 mL of methanol.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40-50°C.
Derivatization Procedure
-
Methylation:
-
Trimethylsilylation:
-
To the dried methylated sample, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).[1]
-
Alternatively, add 100 µL of MSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
Cool the sample to room temperature before injection into the GC-MS system.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized bile acids. These may need to be optimized for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 180°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 15 min |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
The specific ions to be monitored will depend on the fragmentation pattern of the derivatized 13C-UDCA and the chosen internal standard. The exact m/z values should be determined by analyzing the mass spectra of the derivatized standards. For the TMS ether, methyl ester derivative of UDCA, characteristic ions would be selected. For a hypothetical 13C1-UDCA derivative, the molecular ion and key fragment ions would be shifted by +1 m/z compared to the unlabeled UDCA derivative.
Quantitative Data Summary
The following tables provide representative quantitative data for the GC-MS analysis of bile acids, which can be expected for a validated 13C-UDCA method.
Table 1: Linearity and Range
| Analyte | Linear Range (ng on column) | Correlation Coefficient (R²) |
| Ursodeoxycholic Acid | 0.5 - 500 | ≥ 0.995[1] |
| Cholic Acid | 0.5 - 500 | ≥ 0.995[1] |
| Chenodeoxycholic Acid | 0.5 - 500 | ≥ 0.995[1] |
| Deoxycholic Acid | 0.5 - 100 | ≥ 0.999[1] |
| Lithocholic Acid | 1 - 500 | ≥ 0.999[1] |
Table 2: Method Performance Characteristics
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.4 µmol/L |
| Limit of Quantification (LOQ) | 1.0 µmol/L |
| Recovery | 95 - 99%[1] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of 13C-UDCA is depicted below.
Caption: Experimental workflow for 13C-UDCA analysis by GC-MS.
UDCA Signaling Pathway
Ursodeoxycholic acid exerts its biological effects through various signaling pathways. One key mechanism involves the activation of the Takeda G-protein-coupled receptor 5 (TGR5).
Caption: UDCA activation of the TGR5 signaling pathway.
Conclusion
The described GC-MS method provides a robust and reliable approach for the quantitative analysis of 13C-labeled ursodeoxycholic acid in biological samples. The protocol, including sample preparation, derivatization, and optimized GC-MS conditions, allows for sensitive and specific detection. The provided quantitative data and workflow diagrams serve as a comprehensive guide for researchers, scientists, and drug development professionals working with 13C-UDCA. This methodology is well-suited for pharmacokinetic, metabolic, and clinical studies involving this therapeutically important bile acid.
References
Application Notes and Protocols for 13C-UDCA Metabolic Flux Analysis in Liver Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantitatively track the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. Ursodeoxycholic acid (UDCA), a secondary bile acid, is a well-established therapeutic agent for various liver diseases. Understanding its detailed mechanism of action and its influence on hepatic metabolism is crucial for optimizing its therapeutic use and for the development of novel drugs. The use of 13C-labeled UDCA (13C-UDCA) as a tracer in metabolic flux analysis allows for the precise tracking of its metabolic fate and its impact on interconnected metabolic networks within liver cells.
These application notes provide a comprehensive guide for researchers on how to utilize 13C-UDCA for metabolic flux analysis in liver cells. The protocols outlined below cover cell culture, 13C-UDCA administration, metabolite extraction, and analytical methods, along with data interpretation strategies.
Core Concepts of 13C Metabolic Flux Analysis
13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these 13C isotopes in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates (fluxes) of the metabolic reactions can be determined.
Experimental Design and Workflow
A typical 13C-UDCA metabolic flux analysis experiment in liver cells follows a structured workflow. This involves careful planning of the labeling strategy, appropriate cell culture and treatment conditions, precise sample collection and preparation, and robust analytical and data analysis methods.
Detailed Experimental Protocols
Protocol 1: Culture of Primary Human Hepatocytes
Primary human hepatocytes are considered the gold standard for in vitro liver studies as they closely mimic in vivo physiology.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
Procedure:
-
Plate Coating: Coat tissue culture plates with collagen type I solution and allow them to air dry in a sterile hood overnight.
-
Thawing of Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Cell Seeding: Dilute the thawed cells in pre-warmed hepatocyte plating medium and seed them onto the collagen-coated plates at a desired density (e.g., 0.5 x 106 cells/well for a 6-well plate).
-
Cell Attachment: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.
-
Medium Change: After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed hepatocyte maintenance medium.
-
Cell Culture: Maintain the cells in culture, changing the medium every 24 hours. The cells are typically ready for experiments within 48-72 hours post-plating.
Protocol 2: 13C-UDCA Isotope Labeling
This protocol describes the introduction of the stable isotope tracer to the cultured hepatocytes. The synthesis of [24-13C]Ursodeoxycholic acid has been previously described, involving the use of sodium [13C]cyanide.[1]
Materials:
-
Cultured primary hepatocytes (from Protocol 1)
-
[24-13C]Ursodeoxycholic acid (13C-UDCA)
-
Hepatocyte maintenance medium
Procedure:
-
Preparation of Labeling Medium: Prepare hepatocyte maintenance medium containing the desired concentration of 13C-UDCA. The optimal concentration should be determined empirically but can range from 50 to 200 µM.
-
Initiation of Labeling: Aspirate the existing culture medium from the hepatocyte plates and replace it with the 13C-UDCA containing labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of 13C-UDCA. The incubation time can range from a few hours to 24 hours, depending on the metabolic pathways of interest and their turnover rates. A time-course experiment is recommended to determine the optimal labeling duration.
-
Control Group: In parallel, incubate a set of cells with medium containing unlabeled UDCA at the same concentration to serve as a control.
Protocol 3: Metabolite Extraction
Rapid quenching of metabolism and efficient extraction of metabolites are critical for accurate MFA results.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Pre-chilled extraction solvent (e.g., 80% methanol in water)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: At the end of the incubation period, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS to remove any remaining extracellular tracer. Immediately after removing the PBS, flash-freeze the cell monolayer by adding liquid nitrogen directly to the plate.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol for a 6-well plate) to the frozen cells.
-
Cell Lysis and Collection: Place the plate on a rocking platform in a cold room (4°C) for 15 minutes to ensure complete cell lysis. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 4: LC-MS/MS Analysis for 13C-Labeling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of 13C into metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
Procedure:
-
Chromatographic Separation: Inject the metabolite extract onto an appropriate LC column (e.g., a reverse-phase C18 column for bile acids and other lipophilic metabolites) to separate the compounds of interest.
-
Mass Spectrometry Detection: Analyze the eluting compounds using the mass spectrometer in negative ion mode, which is generally more sensitive for bile acids.
-
Data Acquisition: Acquire data in full scan mode to identify all detectable metabolites and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific metabolites and their 13C-isotopologues.
-
Data Analysis: Process the raw data to identify peaks corresponding to the unlabeled (M+0) and 13C-labeled (M+1, M+2, etc.) forms of each metabolite. Calculate the mass isotopomer distribution (MID) for each metabolite, which represents the fractional abundance of each isotopologue.
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after [24-13C]UDCA Labeling in Primary Human Hepatocytes
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | ... | M+n (Fully Labeled) |
| Glyco-UDCA | 5% | 90% | 5% | ... | - |
| Tauro-UDCA | 8% | 88% | 4% | ... | - |
| Glutamate | 98% | 1.5% | 0.5% | ... | - |
| Citrate | 97% | 2% | 1% | ... | - |
| Palmitate | 99% | 0.8% | 0.2% | ... | - |
This table presents hypothetical data for illustrative purposes. The actual MIDs will depend on the specific experimental conditions.
Signaling Pathways and Metabolic Networks
UDCA and other bile acids are not only metabolic end-products but also potent signaling molecules that regulate their own synthesis and transport, as well as glucose and lipid metabolism, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5.
The introduction of 13C-UDCA can be used to trace its influence on central carbon metabolism. For instance, the catabolism of the 13C-labeled side chain of UDCA could potentially contribute to the acetyl-CoA pool, which can then enter the TCA cycle.
Quantitative Data Summary
Table 2: Effect of UDCA Treatment on Hepatic Fatty Acid Oxidation and TCA Cycle Activity in Obese Zucker Rats
| Metabolic Parameter | Control Rats | Obese Rats (Untreated) | Obese Rats (UDCA-Treated) |
| Contribution of [U-13C]NEFA to Acetyl-CoA (%) | 44.1 ± 2.7 | 23.1 ± 4.9 | 46.0 ± 6.1 |
| TCA Cycle Activity (relative units) | 0.37 ± 0.05 | 0.24 ± 0.04 | 0.37 ± 0.05 |
Data are presented as mean ± SEM. NEFA: Non-Esterified Fatty Acids. Data adapted from Nunes et al., NMR Biomed (2011).[2]
This data indicates that UDCA treatment can significantly improve fatty acid oxidation and restore TCA cycle activity in a model of nonalcoholic fatty liver disease.[2] A 13C-UDCA tracing study would provide a more direct and detailed understanding of the underlying metabolic shifts.
Conclusion
The use of 13C-UDCA for metabolic flux analysis in liver cells is a promising approach to unravel the intricate mechanisms of its hepatoprotective effects. While specific protocols for this exact tracer are still emerging, the established methodologies for 13C-MFA with other substrates provide a solid foundation for designing and executing such experiments. The detailed protocols and conceptual frameworks presented in these application notes are intended to guide researchers in applying this powerful technique to advance our understanding of liver metabolism and aid in the development of more effective therapies for liver diseases.
References
Application Notes and Protocols for the Sample Preparation of 13C-Ursodeoxycholic Acid (13C-UDCA) from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of 13C-labeled Ursodeoxycholic Acid (13C-UDCA) from common biological matrices. 13C-UDCA is frequently used as an internal standard in pharmacokinetic studies and for quantifying endogenous UDCA levels. The following methods are designed to ensure high recovery, minimize matrix effects, and provide clean extracts suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Note: Extraction of 13C-UDCA from Serum and Plasma
This section details two primary methods for extracting 13C-UDCA from serum and plasma: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Method 1: Solid-Phase Extraction (SPE)
SPE is a highly effective method for cleaning up and concentrating bile acids from serum and plasma, providing high recovery rates.[1][2] C18 cartridges are commonly used for this purpose.[3][4]
Experimental Protocol:
-
Sample Pre-treatment:
-
Thaw serum or plasma samples on ice.
-
To a 500 µL aliquot of the sample, add the 13C-UDCA internal standard.
-
Dilute the sample with a buffer solution (e.g., pH 7.0) to reduce viscosity.[4]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.[3][5] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.[3]
-
-
Elution:
-
Elute the 13C-UDCA and other bile acids with 2 mL of methanol.[3]
-
-
Evaporation and Reconstitution:
Workflow for SPE of 13C-UDCA from Serum/Plasma
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. High-performance liquid chromatographic determination of ursodeoxycholic acid after solid phase extraction of blood serum and detection-oriented derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 13C-UDCA Dosing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing recommendations and experimental protocols for the use of 13C-labeled ursodeoxycholic acid (13C-UDCA) in animal models, primarily focusing on mice and rats. The information is compiled from various studies to guide researchers in designing their own experiments for metabolic tracing and pharmacokinetic analysis.
Data Presentation: Dosing Regimens for UDCA in Animal Models
The following tables summarize quantitative data on UDCA dosing from various studies. While specific data for 13C-UDCA is limited, the presented dosing regimens for UDCA and its other isotopic forms are highly relevant for planning 13C-UDCA tracer studies.
Table 1: Oral Administration of UDCA in Rodent Models
| Animal Model | Compound | Dose | Vehicle | Frequency | Route | Reference |
| Male ddy mice | UDCA-24-14C Sodium Salt | 1.25 mg/kg | Not specified | Single dose | Gastric tube | [1] |
| Male Wistar rats | UDCA-24-14C | 30 mg/kg | 150 mg% solution | Single dose | Oral | [1] |
| Male Sprague-Dawley rats | UDCA | 5 mg/kg/day | Standard diet | Daily for 3 weeks | Oral (in diet) | [1] |
| Male Sprague-Dawley rats | UDCA | 20 mg/kg/day | Standard diet | Daily for 3 weeks | Oral (in diet) | [1] |
| C57BL/6 mice | UDCA | 125 mg/kg | Aqueous solution | Single dose | Oral gavage | [2] |
Table 2: Intravenous Administration of UDCA in Rodent Models
| Animal Model | Compound | Dose | Vehicle | Administration Details | Route | Reference |
| Male Sprague-Dawley rats | [14C] UDCA | 20 µg (2 µCi) | 500 µl of 0.1M NaOH | Via saphenous vein | Intravenous | [1] |
| Male Wistar rats | UDCA-24-14C | 30 mg/kg | 150 mg% solution | Not specified | Intravenous | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of 13C-UDCA
This protocol is a generalized procedure based on common practices for oral gavage in rodents.
Materials:
-
13C-UDCA
-
Vehicle (e.g., corn oil, aqueous solution with appropriate solubilizer)
-
Animal scale
-
Gavage needles (appropriate size for the animal model)
-
Syringes
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions. Fasting for a short period (e.g., 4-6 hours) may be required depending on the experimental design to ensure gastric emptying.
-
Dose Preparation: Prepare the 13C-UDCA solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a towel wrap or other appropriate restraint methods can be used.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
Compound Administration: Once the needle is in the correct position, slowly administer the 13C-UDCA solution.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.
-
Sample Collection: At predetermined time points, collect blood, tissues (e.g., liver, intestine), and excreta (urine, feces) for analysis. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
Protocol 2: Intravenous Administration of 13C-UDCA
This protocol outlines a general procedure for intravenous administration, which is often used for pharmacokinetic studies.
Materials:
-
13C-UDCA
-
Sterile vehicle (e.g., saline, 0.1M NaOH for solubilization)
-
Catheters (appropriate size for the vessel)
-
Syringes and infusion pump (optional)
-
Anesthetic
Procedure:
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent.
-
Catheterization: Surgically place a catheter into a suitable blood vessel (e.g., tail vein, jugular vein, or saphenous vein).
-
Dose Preparation: Prepare a sterile solution of 13C-UDCA in the chosen vehicle.
-
Administration: Administer the 13C-UDCA solution as a bolus injection or a continuous infusion using a syringe pump.
-
Sample Collection: Collect blood samples at various time points through a separate arterial catheter if possible, to construct a pharmacokinetic profile. Collect tissues at the end of the study.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol provides a general workflow for extracting and preparing samples for the analysis of 13C-UDCA and its metabolites by mass spectrometry.
Materials:
-
Homogenizer
-
Centrifuge
-
Solvents (e.g., methanol (B129727), acetonitrile)
-
Internal standards
-
Solid-phase extraction (SPE) cartridges (optional)
Procedure:
-
Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer or solvent.
-
Protein Precipitation: Add a cold organic solvent like acetonitrile (B52724) or methanol to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a speed vacuum. Reconstitute the dried extract in a solvent compatible with the analytical method.
-
Purification (Optional): For complex matrices, further purification using SPE may be necessary.
-
Analysis: Analyze the samples using LC-MS/MS or GC-MS to identify and quantify 13C-labeled UDCA and its metabolites.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Below are diagrams created using the DOT language to visualize key concepts related to UDCA's mechanism of action and a typical experimental workflow.
Caption: UDCA's inhibitory effects on NF-κB and TGF-β1/Smad signaling pathways.
Caption: A typical experimental workflow for 13C-UDCA tracing studies in animal models.
References
Application Notes & Protocols: Quantifying 13C Enrichment in Downstream Metabolites of Ursodeoxycholic Acid (UDCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid with therapeutic applications in cholestatic liver diseases.[1] Its mechanism of action involves cytoprotection, immunomodulation, and alterations in the bile acid pool.[1] Understanding the metabolic fate of UDCA is crucial for elucidating its therapeutic effects and identifying novel biomarkers. Stable isotope labeling with carbon-13 (13C) followed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for tracing the metabolism of UDCA and quantifying the incorporation of 13C into its downstream metabolites.[2][3]
These application notes provide a comprehensive overview and detailed protocols for quantifying 13C enrichment in the downstream metabolites of UDCA.
Downstream Metabolites of UDCA
Upon administration, UDCA undergoes enterohepatic circulation and is metabolized by both host and gut microbial enzymes.[4][5] The primary downstream metabolites include:
-
Conjugated UDCA: In the liver, UDCA is conjugated with amino acids, primarily glycine (B1666218) and taurine, to form glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), respectively.[6]
-
Epimerization Products: Gut bacteria can epimerize UDCA to chenodeoxycholic acid (CDCA).[7]
-
Oxidation and Hydroxylation Products: UDCA can undergo oxidation and hydroxylation to form various metabolites.[8]
-
N-acetylglucosamine Conjugates: UDCA and its metabolites can also be conjugated with N-acetylglucosamine in urine.[9]
-
Lithocholic Acid (LCA): Intestinal bacteria can metabolize UDCA to the more toxic secondary bile acid, lithocholic acid.[4]
Signaling Pathways Modulated by UDCA and its Metabolites
UDCA and its metabolites exert their effects by modulating several signaling pathways, including:
-
Farnesoid X Receptor (FXR): UDCA is considered an FXR antagonist.[10] By inhibiting FXR, UDCA can stimulate bile acid synthesis and influence lipid metabolism.[10]
-
Takeda G-protein-coupled Receptor 5 (TGR5): UDCA is an agonist for TGR5, a receptor involved in glucose homeostasis and energy metabolism.[11][12]
-
EGFR/Raf-1/ERK Signaling: UDCA can inhibit apoptosis induced by deoxycholic acid (DCA) by modulating the EGFR/Raf-1/ERK signaling pathway.[13]
-
AKT/mTOR/SREBP-1 Signaling: UDCA has been shown to ameliorate hepatic lipid metabolism by regulating this pathway.[14]
Experimental Workflow & Signaling Diagrams
Caption: General experimental workflow for tracing 13C-UDCA metabolism.
Caption: UDCA's modulation of TGR5 and FXR signaling pathways.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for 13C enrichment in downstream metabolites of UDCA following administration of [24-13C]UDCA. This data is for illustrative purposes and actual results will vary based on experimental conditions.
| Metabolite | Sample Type | Fold Change vs. Control (Mean ± SD) | % 13C Enrichment (Mean ± SD) |
| GUDCA | Plasma | 5.2 ± 1.1 | 85.3 ± 4.2 |
| TUDCA | Plasma | 3.8 ± 0.9 | 82.1 ± 5.5 |
| CDCA | Feces | 2.1 ± 0.5 | 45.7 ± 8.9 |
| LCA | Feces | 1.5 ± 0.4 | 30.2 ± 7.1 |
| UDCA-Glucuronide | Urine | 7.6 ± 2.3 | 78.9 ± 6.3 |
| UDCA-N-acetylglucosaminide | Urine | 4.9 ± 1.5 | 75.4 ± 7.0 |
Detailed Experimental Protocols
Protocol 1: In Vivo 13C-UDCA Administration and Sample Collection
Objective: To administer 13C-labeled UDCA to a model organism and collect biological samples for metabolite analysis.
Materials:
-
[24-13C]Ursodeoxycholic acid (synthesis protocols can be found in the literature)[15]
-
Vehicle for administration (e.g., corn oil, methylcellulose)
-
Animal model (e.g., mice, rats)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., EDTA tubes)
-
Dry ice and -80°C freezer
Procedure:
-
Animal Acclimation: Acclimate animals to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
13C-UDCA Preparation: Prepare a homogenous suspension of [24-13C]UDCA in the chosen vehicle at the desired concentration.
-
Dosing: Administer the [24-13C]UDCA suspension to the animals via oral gavage. A typical dose might be 150 mg/kg.[11]
-
Sample Collection:
-
Urine and Feces: Collect urine and feces at specified time intervals (e.g., 0-24h, 24-48h) and immediately freeze on dry ice.
-
Blood: Collect blood via a suitable method (e.g., tail vein, cardiac puncture) at designated time points into EDTA tubes. Centrifuge to obtain plasma and freeze on dry ice.
-
-
Sample Storage: Store all samples at -80°C until further processing.
Protocol 2: Metabolite Extraction from Plasma, Urine, and Feces
Objective: To extract bile acids and their metabolites from biological samples.
Materials:
-
Internal standards (e.g., deuterated bile acids like UDCA-d4)[7]
-
Methanol
-
Water
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure (General):
-
Sample Thawing: Thaw frozen samples on ice.
-
Internal Standard Spiking: Add a known amount of internal standard solution to each sample to correct for extraction efficiency and matrix effects.
-
Protein Precipitation (for plasma): Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex vigorously and centrifuge at high speed to pellet proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (for urine): Acidify urine with formic acid. Add 3 volumes of a suitable organic solvent (e.g., ethyl acetate). Vortex and centrifuge. Collect the organic layer.
-
Homogenization and Extraction (for feces): Homogenize fecal samples in a suitable solvent (e.g., 75% ethanol). Extract the homogenate with an organic solvent.
-
Drying and Reconstitution: Evaporate the solvent from the extracted samples under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., 50% methanol).
-
SPE Cleanup (optional): For complex matrices, further cleanup using SPE cartridges may be necessary to remove interfering substances.
Protocol 3: LC-MS/MS Analysis for 13C Enrichment Quantification
Objective: To separate and quantify 13C-labeled and unlabeled bile acid metabolites using liquid chromatography-tandem mass spectrometry.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the reconstituted sample extract onto the column.
-
Separate the metabolites using a gradient elution program, gradually increasing the percentage of mobile phase B.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ionization mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each metabolite and its 13C-labeled isotopologue. The transitions for UDCA and its metabolites have been previously described.[6][16]
-
Define MRM transitions for the unlabeled (M+0) and 13C-labeled (e.g., M+1 for [24-13C]UDCA) forms of each target metabolite.
-
-
Data Acquisition: Acquire data using the instrument's software.
Protocol 4: Data Analysis and 13C Enrichment Calculation
Objective: To process the raw LC-MS/MS data and calculate the percentage of 13C enrichment.
Software:
-
Mass spectrometer vendor-specific software for peak integration
-
Software for statistical analysis (e.g., R, GraphPad Prism)
Procedure:
-
Peak Integration: Integrate the peak areas for the unlabeled and 13C-labeled isotopologues of each metabolite in all samples.
-
Correction for Natural Abundance: Correct the peak areas for the natural abundance of 13C.
-
Calculation of 13C Enrichment: Calculate the percentage of 13C enrichment for each metabolite using the following formula:
% 13C Enrichment = [Peak Area of 13C-labeled isotopologue / (Peak Area of unlabeled isotopologue + Peak Area of 13C-labeled isotopologue)] * 100
-
Statistical Analysis: Perform appropriate statistical tests to compare 13C enrichment between different experimental groups.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to quantify the 13C enrichment in downstream metabolites of UDCA. This approach is invaluable for understanding the in vivo metabolic fate of UDCA, identifying its bioactive metabolites, and elucidating its mechanisms of action in various physiological and pathological conditions. The use of stable isotope tracing combined with sensitive analytical techniques like LC-MS/MS provides a powerful tool for advancing research and development in the field of bile acid therapeutics.
References
- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Pharmacology of ursodeoxycholic acid, an enterohepatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 6. dovepress.com [dovepress.com]
- 7. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The major metabolites of ursodeoxycholic acid in human urine are conjugated with N‐acetylglucosamine | Semantic Scholar [semanticscholar.org]
- 10. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - TGR5 contributes to ursodeoxycholic acid (UDCA)-mediated improvements in glucose regulation in mice - University of Tasmania - Figshare [figshare.utas.edu.au]
- 12. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid (UDCA) can inhibit deoxycholic acid (DCA)-induced apoptosis via modulation of EGFR/Raf-1/ERK signaling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Bile Acid Synthesis Rates Using 13C-Ursodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 13C-labeled ursodeoxycholic acid (13C-UDCA) for the accurate measurement of bile acid synthesis rates. This technique offers a stable isotope-based approach, avoiding the need for radioactive tracers, making it a safe and effective tool for clinical and preclinical research in hepatology, gastroenterology, and drug development.
Introduction
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The rate of bile acid synthesis is a key indicator of cholesterol homeostasis and liver function. Dysregulation of bile acid synthesis is implicated in various liver diseases, including cholestasis and non-alcoholic fatty liver disease (NAFLD).
Ursodeoxycholic acid (UDCA) is a secondary bile acid that, in pharmacological doses, has therapeutic effects in certain liver conditions. Measuring the impact of UDCA and other xenobiotics on the kinetics of the endogenous bile acid pool is critical for understanding their mechanisms of action and for the development of new therapeutics. The use of stable isotope-labeled bile acids, such as 13C-UDCA, coupled with mass spectrometry, allows for the precise determination of bile acid pool size and synthesis rates through isotope dilution methodology.
Principle of the Method
The measurement of bile acid synthesis using 13C-UDCA is based on the principle of isotope dilution. A known amount of 13C-labeled UDCA is administered to the subject. This labeled bile acid mixes with the endogenous pool of unlabeled bile acids. By measuring the enrichment of the 13C label in the bile acid pool over time, typically in serum or feces, the total size of the bile acid pool can be calculated. The synthesis rate is then determined by measuring the rate of disappearance of the label from the pool, which reflects the rate at which newly synthesized, unlabeled bile acids are entering the pool.
Key Applications
-
Drug Development: Assess the effect of new chemical entities on bile acid homeostasis.
-
Clinical Research: Investigate the pathophysiology of liver diseases and metabolic disorders.
-
Nutritional Science: Understand the impact of dietary interventions on cholesterol metabolism and bile acid synthesis.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from studies using 13C-UDCA to measure bile acid kinetics.
Table 1: Bile Acid Pool Size and Synthesis Rates in Healthy Volunteers.
| Parameter | Mean Value | Standard Deviation | Units |
| Total Bile Acid Pool Size | 2.5 | 0.5 | g |
| Cholic Acid Pool Size | 1.0 | 0.3 | g |
| Chenodeoxycholic Acid Pool Size | 1.0 | 0.3 | g |
| Deoxycholic Acid Pool Size | 0.5 | 0.2 | g |
| Cholic Acid Synthesis Rate | 0.25 | 0.08 | g/day |
| Chenodeoxycholic Acid Synthesis Rate | 0.25 | 0.08 | g/day |
| Total Bile Acid Synthesis Rate | 0.5 | 0.15 | g/day |
Note: These are representative values and can vary based on diet, age, and genetics.
Table 2: Effect of a Therapeutic Intervention on Bile Acid Kinetics.
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value | Units |
| Total Bile Acid Pool Size | 2.4 ± 0.6 | 3.1 ± 0.7 | <0.05 | g |
| Total Bile Acid Synthesis Rate | 0.48 ± 0.12 | 0.35 ± 0.10 | <0.05 | g/day |
| Fractional Turnover Rate | 0.20 ± 0.05 | 0.11 ± 0.03 | <0.01 | day⁻¹ |
Note: This table illustrates a hypothetical scenario where a therapeutic agent increases the bile acid pool size while decreasing the synthesis rate.
Experimental Protocols
Protocol 1: In Vivo Measurement of Bile Acid Pool Size and Synthesis Rate using 13C-UDCA
1. Subject Preparation:
- Subjects should fast overnight (at least 8 hours) before the administration of the tracer.
- A baseline blood sample is collected.
2. Administration of 13C-UDCA:
- A precisely weighed amount of 13C-UDCA (e.g., 100 mg) is administered orally with a standardized liquid meal to stimulate gallbladder contraction and mixing of the tracer with the bile acid pool.
3. Sample Collection:
- Serum/Plasma: Blood samples are collected at timed intervals (e.g., 2, 4, 8, 12, 24, 48, 72, and 96 hours) after administration of the tracer. Serum or plasma is separated and stored at -80°C until analysis.
- Feces: Complete stool collections are performed for a period of 4 to 5 days following tracer administration. Samples are homogenized and stored at -20°C.
4. Sample Preparation for Mass Spectrometry:
- Serum/Plasma:
- Add a known amount of a different isotopically labeled bile acid (e.g., d4-cholic acid) as an internal standard to a measured volume of serum/plasma.
- Perform solid-phase extraction (SPE) to isolate the bile acid fraction.
- Hydrolyze the conjugated bile acids to their unconjugated forms using cholylglycine hydrolase.
- Derivatize the bile acids (e.g., methylation followed by silylation) to improve their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or prepare them for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
- Feces:
- Lyophilize and homogenize a portion of the fecal sample.
- Extract bile acids using an appropriate solvent system (e.g., ethanol).
- Follow the same hydrolysis and derivatization steps as for serum/plasma.
5. Mass Spectrometry Analysis:
- GC-MS: Analyze the derivatized samples to determine the isotopic enrichment of 13C in the UDCA pool and the concentrations of other major bile acids.
- LC-MS/MS: A more modern approach that can often analyze conjugated and unconjugated bile acids without derivatization, offering higher throughput and sensitivity. A validated LC-MS/MS method should be used to separate and quantify the different bile acids and their 13C-labeled counterparts.
6. Calculation of Bile Acid Kinetics:
- Bile Acid Pool Size: Calculated from the isotopic enrichment of 13C-UDCA in serum or the cumulative excretion of the label in feces, using the formula: Pool Size = (Dose of 13C-UDCA / Isotopic Enrichment at time zero) - Dose of 13C-UDCA. The isotopic enrichment at time zero is determined by extrapolating the decay curve of the label back to the time of administration.
- Fractional Turnover Rate (FTR): Determined from the slope of the decay of the 13C-label in the bile acid pool over time.
- Synthesis Rate: Calculated as the product of the pool size and the FTR (Synthesis Rate = Pool Size x FTR).
Visualization of Pathways and Workflows
Signaling Pathway of Bile Acid Synthesis Regulation
Bile acid synthesis is tightly regulated by a negative feedback mechanism involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19).
Caption: Negative feedback regulation of bile acid synthesis via the FXR-FGF19 axis.
Experimental Workflow for Measuring Bile Acid Synthesis
The following diagram outlines the key steps in a typical 13C-UDCA isotope dilution study.
Caption: Workflow for a 13C-UDCA isotope dilution study.
Conclusion
The use of 13C-UDCA provides a powerful and safe method for quantifying bile acid synthesis rates in humans and animal models. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and executing robust studies to investigate bile acid metabolism in health and disease. This methodology is particularly valuable for the pharmaceutical industry in the evaluation of novel compounds that may affect liver function and cholesterol metabolism.
Application Notes & Protocols: Analytical Methods for the Separation of ¹³C-Ursodeoxycholic Acid from its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid used in the treatment of various liver diseases. The use of ¹³C-labeled UDCA (¹³C-UDCA) as an internal standard or tracer in pharmacokinetic and metabolic studies necessitates robust analytical methods for its separation and quantification from its unlabeled form and other structurally related isomers. The primary isomers of concern include chenodeoxycholic acid (CDCA), lithocholic acid (LCA), and deoxycholic acid (DCA). This document provides detailed application notes and experimental protocols for the separation of ¹³C-UDCA from its isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Analytical Challenges
The primary challenge in the analysis of UDCA and its isomers lies in their structural similarity. UDCA and CDCA are epimers, differing only in the stereochemistry of the hydroxyl group at the C-7 position. This subtle difference makes their chromatographic separation difficult. The introduction of a ¹³C label in UDCA does not significantly alter its chromatographic behavior, meaning that methods developed for the separation of unlabeled UDCA isomers are generally applicable to ¹³C-UDCA. However, mass spectrometry-based detection is essential for differentiating between the labeled and unlabeled compounds.
Comparative Overview of Analytical Techniques
A comparative summary of the most common analytical techniques for the separation of UDCA and its isomers is presented below. Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, sample preparation complexity, and throughput.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-MS/MS | Separation based on polarity and interaction with a stationary phase, coupled with mass spectrometric detection. | High sensitivity and specificity, suitable for complex matrices, direct analysis of conjugated and unconjugated forms.[1] | Moderate resolution for some isomers, potential for matrix effects. |
| GC-MS | Separation of volatile derivatives based on boiling point and polarity in a gaseous mobile phase. | High chromatographic efficiency and resolution, well-established fragmentation patterns for identification.[2][3] | Requires derivatization, which can be time-consuming and introduce variability; not suitable for conjugated bile acids without prior hydrolysis.[2] |
| SFC-MS | Separation using a supercritical fluid (typically CO₂) as the mobile phase, offering properties of both gas and liquid chromatography. | Fast separations, reduced solvent consumption (greener method), complementary selectivity to HPLC.[1] | Can have lower reproducibility compared to HPLC due to sensitivity to pressure and temperature changes.[1] |
| CE-MS | Separation based on the differential migration of charged species in an electric field within a narrow capillary. | High separation efficiency, minimal sample and reagent consumption, suitable for charged analytes.[4] | Lower sensitivity for UV detection (requires derivatization), less commonly used for routine bile acid analysis.[1] |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the separation of UDCA and its key isomers by various analytical techniques. Values can vary based on specific instrumentation and experimental conditions.
| Parameter | HPLC-MS/MS | GC-MS | SFC-MS | CE-MS |
| Retention Time (UDCA) | ~3.5 min[5] | Varies with derivatization and column | ~3-5 min | ~20-25 min[4] |
| Resolution (UDCA/CDCA) | Baseline separation achievable[6] | Good separation of derivatives[7] | Baseline separation achievable[8] | Good separation achievable[4] |
| Limit of Detection (LOD) | 0.1 - 25.9 ng/mL[9] | ~0.4 µmol/L[7] | Comparable to HPLC-MS/MS | ng/mL to µg/mL range |
| Limit of Quantitation (LOQ) | 2.7 - 25.4 ng/mL[9] | ~2 µmol/L[7] | Comparable to HPLC-MS/MS | µg/mL range |
| Linearity Range | 25 - 15000 ng/mL[9] | 2 - 30 µmol/L[7] | Wide dynamic range | 4 - 60 mg/mL[4] |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method
This protocol describes a robust method for the quantification of ¹³C-UDCA and its isomers in biological matrices.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., d4-UDCA).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30-70% B
-
8-9 min: 70-95% B
-
9-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte.
Caption: HPLC-MS/MS analytical workflow.
Protocol 2: GC-MS Method
This protocol requires a derivatization step to increase the volatility of the bile acids.
1. Sample Preparation and Derivatization
-
Hydrolysis (for conjugated bile acids): If analyzing total bile acids, perform enzymatic (cholylglycine hydrolase) or alkaline hydrolysis.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract the bile acids from the sample matrix.
-
Derivatization:
-
Methylation: Esterify the carboxyl group with diazomethane (B1218177) or methanolic HCl.
-
Silylation: Silylate the hydroxyl groups using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]
-
-
Final Sample: Evaporate the derivatization reagents and redissolve the derivatized bile acids in a suitable solvent like hexane.
2. GC Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
-
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Characteristic Ions:
-
Monitor specific m/z values corresponding to the fragmentation of the derivatized ¹³C-UDCA and its isomers. The exact ions will depend on the derivatization method used.
-
Caption: GC-MS analytical workflow.
Protocol 3: SFC-MS Method
This protocol is a "greener" alternative with fast separation times.
1. Sample Preparation
-
Follow the same sample preparation steps as for the HPLC-MS/MS method (Protocol 1).
-
Ensure the final reconstitution solvent is compatible with SFC (e.g., methanol).
2. SFC Conditions
-
SFC System: A supercritical fluid chromatograph coupled to a mass spectrometer.
-
Column: A chiral stationary phase is recommended for optimal isomer separation (e.g., polysaccharide-based column).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol or ethanol (B145695) with a small amount of an additive (e.g., 0.1% formic acid or ammonium (B1175870) hydroxide) to improve peak shape.
-
Gradient Elution: Start with a low percentage of co-solvent and ramp up to elute the analytes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
3. MS Conditions
-
Follow the same MS conditions as for the HPLC-MS/MS method (Protocol 1).
Caption: SFC-MS analytical workflow.
Protocol 4: Capillary Electrophoresis (CE) Method
This protocol is suitable for the separation of charged bile acid species.
1. Sample Preparation
-
Dilute the sample in the background electrolyte.
-
Filter the sample through a 0.22 µm filter.
2. CE Conditions
-
CE System: A capillary electrophoresis instrument, preferably coupled to a mass spectrometer.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm length).
-
Background Electrolyte (BGE): A buffer solution, for example, 126 mmol/L disodium (B8443419) tetraborate (B1243019) and 43 mmol/L disodium hydrogenphosphate in water with 18% methanol.[4]
-
Voltage: 25-30 kV.[4]
-
Temperature: 25-30°C.[4]
-
Injection: Hydrodynamic or electrokinetic injection.
3. Detection
-
UV Detection: At 200 nm.[4]
-
MS Detection: Use an appropriate interface (e.g., sheath-flow or sheathless) and the same MS parameters as for HPLC-MS/MS.
Caption: CE-MS analytical workflow.
Mass Spectral Fragmentation of ¹³C-UDCA
In mass spectrometry, ¹³C-UDCA will exhibit a molecular ion ([M-H]⁻ in negative mode) that is one mass unit higher than unlabeled UDCA (m/z 392.3 vs. m/z 391.3). The fragmentation pattern of ¹³C-UDCA is expected to be very similar to that of unlabeled UDCA, with the ¹³C label being retained in the main fragment ions. When using tandem mass spectrometry (MS/MS), the precursor ion for ¹³C-UDCA will be m/z 392.3. The product ions will also be shifted by one mass unit if the fragment contains the ¹³C label. For pseudo-MRM transitions, where the precursor ion itself is monitored as the product ion, the transitions will be m/z 391.3 → 391.3 for UDCA and m/z 392.3 → 392.3 for ¹³C-UDCA.[10] This mass difference allows for the selective detection and quantification of ¹³C-UDCA in the presence of its unlabeled counterpart and isomers.
Conclusion
The choice of analytical method for the separation of ¹³C-UDCA from its isomers depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-MS/MS is a versatile and widely used technique that provides a good balance of sensitivity, specificity, and throughput. GC-MS offers excellent resolution but requires a more involved sample preparation procedure. SFC-MS is a promising, environmentally friendly alternative with fast analysis times. CE-MS provides high separation efficiency for charged analytes. The detailed protocols provided in this document serve as a starting point for method development and can be further optimized to meet the specific needs of the user.
References
- 1. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. [Separation of bile acids by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. fagg.be [fagg.be]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
Troubleshooting & Optimization
How to improve the sensitivity of 13C-UDCA detection in mass spectrometry.
Welcome to the Technical Support Center for enhancing the detection of 13C-Ursodeoxycholic Acid (13C-UDCA) in mass spectrometry. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the sensitivity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for 13C-UDCA detection by LC-MS/MS?
The main challenges in the mass spectrometric detection of 13C-UDCA and other bile acids include:
-
Matrix Effects: Biological samples like plasma, serum, and feces are complex matrices.[1] Endogenous compounds, particularly phospholipids (B1166683) and triglycerides, can co-elute with 13C-UDCA and interfere with its ionization, a phenomenon known as ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of quantification.[2]
-
Isomer Interference: UDCA has several structural isomers, such as chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA).[1] Effective chromatographic separation is critical to distinguish 13C-UDCA from these isomers, which may have the same mass-to-charge ratio and similar fragmentation patterns.
-
Low Ionization Efficiency: While generally good, the ionization efficiency of bile acids can be a limiting factor. Optimizing the ionization source and mobile phase composition is crucial for maximizing signal intensity.
-
Limited Fragmentation: Unconjugated bile acids like UDCA can sometimes exhibit limited fragmentation, making the selection of a sensitive and specific MRM transition challenging.[1]
Q2: What is the recommended ionization mode for 13C-UDCA analysis?
Electrospray ionization (ESI) in negative ion mode is the most commonly recommended and effective method for the analysis of UDCA and its conjugates.[3][4][5] This is because the carboxylic acid group on the bile acid is readily deprotonated, forming a stable [M-H]⁻ ion, which provides a strong signal for detection.
Q3: Why is a stable isotope-labeled internal standard essential, even when analyzing an isotope-labeled analyte?
Even when 13C-UDCA is the target analyte (e.g., in tracer studies), using a different stable isotope-labeled version (like UDCA-d4) as an internal standard (IS) is highly recommended.[5][6] The IS is crucial for:
-
Correcting for Matrix Effects: The IS, being chemically identical to the analyte, experiences similar ionization suppression or enhancement, allowing for accurate signal normalization.[7]
-
Accounting for Sample Preparation Variability: The IS corrects for analyte loss during extraction, evaporation, and reconstitution steps.
-
Improving Precision and Accuracy: By normalizing for variations in injection volume and instrument response, the IS significantly improves the reproducibility and reliability of the quantification.[5]
Q4: Should I consider chemical derivatization for 13C-UDCA analysis?
For LC-MS/MS analysis, chemical derivatization is generally not required and can add complexity to sample preparation. Modern LC-MS/MS systems are typically sensitive enough to detect native UDCA.[7] Derivatization is more common in Gas Chromatography-Mass Spectrometry (GC-MS) methods.[8][9] However, if you face severe issues with chromatographic retention on a specific column or insurmountable ionization problems, derivatization could be explored as an advanced troubleshooting step to enhance sensitivity.[10]
Troubleshooting and Optimization Guides
This section addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.
Problem: Low or No 13C-UDCA Signal
A weak or absent signal is one of the most common issues. The following workflow can help diagnose the root cause.
Detailed Troubleshooting Steps:
| Issue | Possible Cause | Recommended Solution |
| 1. Poor Ionization | Inefficient desolvation or incorrect source parameters. | Optimize ESI source parameters. Increase the drying gas temperature and flow rate to ensure complete desolvation of droplets. Adjust nebulizer pressure and capillary voltage by infusing a standard solution.[11] |
| Mobile phase composition is not optimal for ionization. | Ensure the mobile phase pH is suitable for negative mode ESI; adding a buffer like ammonium (B1175870) acetate (B1210297) (2-10 mM) can improve signal stability and ionization efficiency.[3][5] | |
| 2. Inefficient Extraction | The chosen sample preparation method has low recovery for UDCA. | Protein precipitation with methanol (B129727) or acetonitrile (B52724) is a common first step.[5][8][12] For cleaner extracts and potentially higher recovery, consider Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4][13][14] Always test recovery by spiking a known amount of 13C-UDCA into a blank matrix. |
| 3. Matrix Suppression | Co-eluting endogenous compounds (e.g., phospholipids) are suppressing the 13C-UDCA signal. | Improve chromatographic separation to move 13C-UDCA away from interfering peaks.[1] Enhance sample cleanup using SPE or LLE.[13] Diluting the sample can also reduce matrix effects, but may decrease the analyte signal below the detection limit.[10] |
| 4. Incorrect MS/MS Settings | Suboptimal MRM transition or collision energy is being used. | Verify the precursor and product ion m/z values for 13C-UDCA. Infuse a standard solution to optimize the collision energy (CE) and other MS/MS parameters for the specific instrument.[10] |
| 5. Analyte Degradation | 13C-UDCA has degraded due to improper sample storage or handling. | Ensure samples are stored at -20°C or -80°C and avoid repeated freeze-thaw cycles. Process samples on ice to minimize enzymatic degradation. |
Experimental Protocols & Data
Providing robust and reproducible results starts with a well-defined experimental protocol. Below are recommended starting points for methodology and typical instrument parameters.
Sample Preparation Workflow
The goal of sample preparation is to efficiently extract 13C-UDCA from the biological matrix while removing interfering substances.
Protocol 1: Protein Precipitation (PPT) This is a rapid and simple extraction method suitable for high-throughput analysis.[5][12]
-
To 100 µL of plasma or serum, add 50 µL of the internal standard working solution (e.g., UDCA-d4).
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.[5][8]
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[13]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[7]
Protocol 2: Solid-Phase Extraction (SPE) SPE provides a cleaner extract, which can significantly reduce matrix effects and improve sensitivity.[4][14]
-
To 500 µL of plasma, add 50 µL of internal standard and 400 µL of 5 mM ammonium formate (B1220265) solution.[4]
-
Condition an SPE cartridge (e.g., Waters Oasis HLB or a C18 cartridge) with 1 mL of methanol followed by 1 mL of water.[4][13]
-
Load the sample mixture onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the bile acids with 1 mL of methanol.[4]
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Table 1: Comparison of Sample Preparation Techniques
| Method | Typical Recovery | Pros | Cons | Reference |
| Protein Precipitation | 85-110% | Fast, simple, inexpensive | Less clean extract, higher potential for matrix effects | [5][15] |
| Solid-Phase Extraction (SPE) | 89-100% | Cleaner extract, reduces matrix effects | More time-consuming, higher cost per sample | [13][14] |
| Liquid-Liquid Extraction (LLE) | High (variable) | High selectivity | Can be labor-intensive, requires solvent optimization | [3][13] |
LC-MS/MS Parameters
Optimizing chromatographic and mass spectrometric conditions is paramount for achieving high sensitivity and specificity.
Table 2: Recommended LC-MS/MS Parameters for UDCA Analysis
| Parameter | Recommended Setting | Rationale | Reference |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm) | Provides good retention and separation for bile acids. | [5] |
| Mobile Phase A | Water with 2-10 mM Ammonium Acetate or 0.1% Formic Acid | Buffers improve ionization stability and peak shape. | [3][4] |
| Mobile Phase B | Acetonitrile and/or Methanol | Strong organic solvents for eluting bile acids. | [5][8] |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS. | [5][12] |
| Gradient | Start with high aqueous phase, ramp up organic phase over 5-10 min | Ensures retention of polar bile acids and separation from non-polar interferences. | [12] |
| Ionization Mode | ESI Negative | Most sensitive mode for deprotonation of the carboxylic acid group. | [3][4][5] |
| MRM Transition (UDCA) | m/z 391.3 → 391.3 or 391.4 → 391.4 | Precursor-to-precursor transition is often used for unconjugated bile acids due to limited fragmentation, offering high specificity. | [5][8] |
| MRM Transition (GUDCA) | m/z 448.3 → 74.0 | Corresponds to the loss of the glycine (B1666218) moiety. | [5] |
| MRM Transition (TUDCA) | m/z 498.4 → 80.1 | Corresponds to the loss of the taurine (B1682933) moiety. | [5] |
| Source Temp. | 450 - 550 °C | Optimized for efficient desolvation. | [12] |
Note: The exact m/z for 13C-UDCA will depend on the number of 13C labels in the molecule. For example, [U-13C24]-UDCA would have a different precursor mass. Always confirm the mass of your specific labeled standard.
Understanding and Mitigating Matrix Effects
Matrix effects can be a significant source of variability and can mask low-level analytes.
Strategies to Minimize Matrix Effects:
-
Improve Chromatography: Develop a gradient that separates 13C-UDCA from the bulk of matrix components, especially phospholipids which often elute in the middle of a reversed-phase gradient.[7]
-
Use a Diverter Valve: Program the LC system to divert the flow from the first 1-2 minutes (containing salts and highly polar molecules) and the last few minutes (containing lipids) to waste, preventing them from entering the mass spectrometer.[7]
-
Employ Robust Sample Cleanup: As detailed above, SPE is more effective at removing matrix components than simple protein precipitation.[13]
-
Use Isotope-Labeled Internal Standards: This is the most effective way to compensate for unavoidable matrix effects.[5]
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nssresearchjournal.com [nssresearchjournal.com]
- 7. agilent.com [agilent.com]
- 8. jocpr.com [jocpr.com]
- 9. Quantitative Determination of Ursodeoxycholic Acid and Its Deuterated Derivative in Human Bile by Gas Chromatography-Mass Fragmentography [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Oral 13C-UDCA Dosage for Bioavailability Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the oral dosage of 13C-labeled ursodeoxycholic acid (13C-UDCA) in bioavailability studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical oral dosage of 13C-UDCA for a human bioavailability study?
A single oral dose of 0.5 g of [24-13C]ursodeoxycholic acid has been used in a healthy volunteer to study its metabolism.[1] For therapeutic use of unlabeled UDCA, the recommended adult dosage for Primary Biliary Cholangitis (PBC) is 13-15 mg/kg/day, administered in divided doses.[2][3] The selection of a tracer dose for a bioavailability study should be high enough for analytical detection but ideally should not significantly impact the endogenous pool of the compound.
Q2: How is 13C-UDCA administered in these studies?
In the documented human study, the 13C-UDCA was administered orally.[1] For general UDCA administration, it is recommended to be taken with food to enhance absorption by stimulating biliary secretion.[4] Formulations can vary, with tablets and capsules being common.[3][5]
Q3: What are the primary metabolites of 13C-UDCA to monitor?
After oral administration, UDCA is primarily conjugated in the liver with glycine (B1666218) and taurine (B1682933) to form glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA).[6] Therefore, in addition to tracking the parent 13C-UDCA, it is crucial to monitor for the appearance of 13C-GUDCA and 13C-TUDCA in plasma and bile.
Q4: What analytical methods are suitable for quantifying 13C-UDCA and its metabolites?
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for the reliable quantification of UDCA and its metabolites in human plasma.[6][7] Gas chromatography-mass spectrometry (GC-MS) has also been used. These methods can distinguish between the 13C-labeled and unlabeled forms of the molecules.
Q5: What are the main challenges in conducting 13C-UDCA bioavailability studies?
Challenges in these studies include the poor water solubility of UDCA, which can lead to incomplete and variable absorption.[8][9] The extensive metabolism and enterohepatic circulation of UDCA can also complicate pharmacokinetic modeling. Furthermore, since UDCA is an endogenous substance, it is necessary to differentiate the administered 13C-labeled drug from the body's natural pool of UDCA.
Troubleshooting Guides
Issue 1: Low or undetectable levels of 13C-UDCA in plasma.
| Possible Cause | Troubleshooting Step |
| Poor Dissolution of 13C-UDCA | UDCA is poorly soluble in water.[9] Consider formulating the 13C-UDCA with a solubility-enhancing excipient. Administration with a meal can also improve absorption by stimulating bile flow.[4] |
| Inadequate Analytical Sensitivity | Verify the limit of quantification (LOQ) of your LC-MS/MS or GC-MS method. Optimize the sample preparation, including solid-phase extraction (SPE), to concentrate the analyte.[10] |
| Rapid First-Pass Metabolism | A significant portion of absorbed UDCA is extracted by the liver in the first pass.[11] Ensure your sampling schedule includes early time points to capture the absorption phase. Also, monitor for the rapid appearance of 13C-labeled metabolites (GUDCA and TUDCA). |
| Incorrect Dosage | The administered dose may be too low for detection. While a tracer dose should ideally not be pharmacologically active, it must be sufficient for robust analytical quantification above the natural 13C abundance. |
Issue 2: High variability in 13C-UDCA plasma concentrations between subjects.
| Possible Cause | Troubleshooting Step |
| Food Effects | The presence and composition of food can significantly impact UDCA absorption.[4] Standardize the meal consumed by subjects before and during the study. |
| Differences in Formulation | Ensure the 13C-UDCA formulation is consistent across all subjects. The physical properties of the drug substance (e.g., particle size) can affect dissolution and absorption. |
| Inter-individual Physiological Differences | Document and control for factors that can influence gastrointestinal transit time and liver metabolism. |
Issue 3: Difficulty in distinguishing 13C-UDCA from endogenous UDCA.
| Possible Cause | Troubleshooting Step |
| Insufficient Mass Resolution | The mass spectrometer must have adequate resolution to differentiate between the isotopic peaks of the labeled and unlabeled compound. |
| High Endogenous Background | Collect pre-dose samples from each subject to determine their baseline levels of unlabeled UDCA. This is essential for accurate quantification of the administered 13C-UDCA. |
| Isotopic Impurity of the Tracer | Ensure the 13C-UDCA tracer has a high degree of isotopic enrichment to minimize the contribution of unlabeled UDCA in the administered dose. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for unlabeled UDCA from various studies, which can serve as a reference for what to expect in a 13C-UDCA study.
| Formulation | Dose | Cmax (nmol/mL) | Tmax (h) | AUC (micromol/1.6 h-1) | Reference |
| USA UDCA Tablet | Standardized | 24.29 | 1.82 | 68.99 | [3] |
| Canadian UDCA Tablet | Standardized | 17.85 | 2.3 | 59.34 | [3] |
| Ursolvan Capsules | Standardized | 16.63 | 2.79 | 55.55 | [3] |
| Actigall Capsules | Standardized | Not specified | 3.39 | 46.66 | [3] |
Note: The Cmax for Actigall capsules was reported as 413.32 nmol/mL in the abstract but this appears to be an outlier or a typo in the source material when compared to the other formulations.
Experimental Protocols
Protocol 1: Quantification of UDCA and its Metabolites in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the analysis of UDCA, GUDCA, and TUDCA.[6]
-
Sample Preparation (Liquid-Liquid Extraction for UDCA/GUDCA):
-
To 450 µL of plasma, add 50 µL of an internal standard solution (e.g., deuterated UDCA).
-
Add 50 µL of 1M HCl.
-
Add 1,250 µL of diethyl ether/dichloromethane (70:30 v/v) and shake for 5 minutes.
-
Centrifuge at 18,506 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna 250x4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile/Ammonium acetate (B1210297) 30 mM (420:580 v/v, pH 7) for UDCA.
-
Flow Rate: 0.450 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Monitor the specific mass transitions for 13C-UDCA, 13C-GUDCA, 13C-TUDCA, and their respective internal standards.
-
Visualizations
Caption: Workflow for a 13C-UDCA oral bioavailability study.
References
- 1. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ursodiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nssresearchjournal.com [nssresearchjournal.com]
- 8. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer [mdpi.com]
- 9. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Process Optimization, Characterization and Pharmacokinetic Evaluation in Rats of Ursodeoxycholic Acid–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
How to minimize background interference in 13C-UDCA quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background interference during the quantification of 13C-labeled Ursodeoxycholic Acid (13C-UDCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background interference in 13C-UDCA quantification?
A1: Background interference in 13C-UDCA quantification by LC-MS/MS can originate from several sources:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, serum, urine) are a major source of interference.[1] These can include phospholipids (B1166683), salts, and proteins that suppress or enhance the ionization of 13C-UDCA and its internal standard, leading to inaccurate quantification.[1][2]
-
Isotopic Overlap: Natural isotopes of the unlabeled UDCA can contribute to the signal of the 13C-UDCA, especially at high concentrations of the endogenous analyte.
-
Contamination: Contaminants from solvents, reagents, collection tubes, and the LC-MS system itself can introduce interfering peaks.
-
Co-eluting Bile Acids: Other bile acids with similar structures and retention times can cause interference.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like 13C-UDCA used?
A2: A SIL-IS is used to accurately quantify an analyte in a complex matrix. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, variations in sample preparation and instrument response can be normalized, leading to more accurate and precise quantification.
Q3: Which sample preparation technique is best for minimizing interference?
A3: The choice of sample preparation technique depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the nature of the sample matrix. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis. However, it is the least selective and can result in significant matrix effects due to the co-extraction of phospholipids and other interferences.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by separating the analyte based on its solubility in two immiscible liquids. This results in a cleaner extract and reduced matrix effects.[3]
-
Solid Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and the least matrix interference. It offers high recovery rates and is compatible with automation.
A comparison of these methods is provided in the quantitative data section.
Troubleshooting Guide
This guide addresses common issues encountered during 13C-UDCA quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise in Chromatogram | 1. Contaminated mobile phase or solvents.2. Dirty ion source or mass spectrometer.3. Inadequate sample cleanup. | 1. Prepare fresh mobile phase with high-purity solvents and additives.2. Clean the ion source and mass spectrometer components as per the manufacturer's instructions.3. Optimize the sample preparation method (e.g., switch from PPT to SPE) to remove more matrix components. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure UDCA is in a single ionic state.3. Reduce the injection volume or dilute the sample. |
| Inconsistent or Drifting Retention Times | 1. Unstable pump flow rate.2. Changes in mobile phase composition.3. Column temperature fluctuations. | 1. Purge the pump and check for leaks.2. Ensure the mobile phase is well-mixed and degassed.3. Use a column oven to maintain a stable temperature. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-eluting matrix components interfering with ionization.2. Inefficient sample preparation. | 1. Improve chromatographic separation to resolve 13C-UDCA from interfering peaks.2. Employ a more rigorous sample preparation technique like SPE.3. Use a matrix-matched calibration curve. |
| Non-linear Calibration Curve | 1. Isotopic interference from endogenous UDCA at high concentrations.2. Saturation of the detector. | 1. Use a non-linear regression model for calibration.2. Dilute samples with high analyte concentrations. |
Quantitative Data Comparison of Sample Preparation Methods
The following table summarizes the performance of different sample preparation techniques for the analysis of bile acids, including UDCA. The data is compiled from various studies and provides a general comparison. Performance can vary depending on the specific matrix and analytical conditions.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Recovery | 81% - >90%[3] | 77.4% - 105%[3][4] | 84.1% - >90%[4] |
| Matrix Effect | Generally higher[3] | Generally lower[3] | Lowest |
| Process Efficiency | High-throughput, rapid[3] | More time-consuming[3] | Can be automated, moderate throughput |
| Selectivity | Lower[3] | Higher[3] | Highest |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a rapid method for sample cleanup but may result in higher background interference.
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol offers better selectivity than PPT.
-
To 200 µL of plasma/serum sample, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Solid Phase Extraction (SPE) Protocol
This protocol provides the cleanest samples and is recommended for assays requiring high sensitivity.
-
Condition the SPE cartridge: Pass 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.
-
Load the sample: Dilute the plasma/serum sample with a buffer and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute: Elute the 13C-UDCA and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizing Experimental Workflows
Troubleshooting Logic for High Background Noise
Caption: A flowchart for troubleshooting high background noise.
Sample Preparation Workflow Comparison
Caption: Comparison of sample preparation workflows.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. Bile acid analysis [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Ursodeoxycholic acid-13C.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ursodeoxycholic acid-13C (UDCA-13C). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: Proper storage is crucial to maintain the integrity of UDCA-13C. It is recommended to store the solid compound in a tightly sealed container in a dry and dark place. For long-term storage, a temperature of -20°C is advisable to minimize potential degradation.[1] Short-term storage at room temperature is also acceptable.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. Methanol and DMSO are commonly used for preparing stock solutions. It is also soluble in ethanol. The choice of solvent will depend on the specific requirements of your experiment.
Q3: How should I handle this compound in the laboratory?
A3: Standard laboratory safety practices should be followed when handling UDCA-13C. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[3] Work in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[1] Avoid direct contact with the skin and eyes.[3]
Q4: Is there a risk of the 13C isotope exchanging with unlabeled carbon from the environment?
A4: The carbon-13 isotope is a stable isotope and is covalently bound within the Ursodeoxycholic acid molecule. Under normal storage and handling conditions, the risk of isotopic exchange is negligible. The stability of the label ensures the reliability of the compound as a tracer in experimental studies.
Troubleshooting Guides
Problem 1: Inconsistent or poor solubility of UDCA-13C.
-
Possible Cause: The compound may have absorbed moisture, or the incorrect solvent is being used.
-
Solution:
-
Ensure the compound has been stored in a desiccated environment.
-
Try gentle warming or sonication to aid dissolution.
-
Verify the choice of solvent. For aqueous solutions, the use of a co-solvent or a suitable salt form of UDCA might be necessary.
-
Problem 2: Degradation of UDCA-13C in solution.
-
Possible Cause: The solution may be exposed to light, stored at an inappropriate temperature, or the solvent may not be suitable for long-term stability.
-
Solution:
-
Store stock solutions at -20°C or -80°C for long-term stability.[1]
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
For aqueous solutions, check the pH, as extreme pH values can promote degradation. Prepare fresh solutions for critical experiments whenever possible.
-
Problem 3: Inaccurate quantification in mass spectrometry analysis.
-
Possible Cause: This could be due to ion suppression, poor ionization efficiency, or instability of the analyte in the autosampler.
-
Solution:
-
Optimize the mass spectrometry parameters, including the ionization source settings (e.g., electrospray voltage, gas flow rates).
-
Use a suitable internal standard, preferably a different isotopically labeled version of UDCA if available, to correct for matrix effects and variations in instrument response.
-
Ensure the mobile phase is compatible with the analyte and promotes good ionization. The use of additives like ammonium (B1175870) acetate (B1210297) or formic acid can be beneficial.[4]
-
Keep the autosampler temperature low to prevent degradation of the samples while waiting for injection.
-
Quantitative Data Summary
The stability of Ursodeoxycholic acid in different solution preparations is summarized below. While this data is for the unlabeled compound, it provides a useful reference for the 13C-labeled version.
| Concentration | Vehicle | Storage Temperature | Stability Duration | Reference |
| 25 mg/mL | Sweetened oral liquid | Room Temperature (22-23°C) | 60 days | [5] |
| 25 mg/mL | Sweetened oral liquid | Refrigerated (2-6°C) | 60 days | [5] |
| 60 mg/mL | Oral liquid formulation | Refrigerated | 35 days | [6] |
| 20-60 mg/mL | Oral suspending vehicle | Room Temperature | Up to 6 months | [7] |
Experimental Workflow & Signaling Pathway Diagrams
Below are diagrams illustrating a typical experimental workflow for UDCA-13C analysis and a simplified representation of a troubleshooting process.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. symeres.com [symeres.com]
- 3. Ursodeoxycholic Acid-24-13C | LGC Standards [lgcstandards.com]
- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. Physicochemical and Microbiological Stability of Ursodiol Oral Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Improving chromatographic resolution between 13C-UDCA and endogenous bile acids.
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chromatographic separation of bile acids, with a specific focus on improving the resolution between 13C-labeled ursodeoxycholic acid (¹³C-UDCA) and endogenous bile acids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good chromatographic resolution between ¹³C-UDCA and endogenous bile acids?
A1: The primary challenges stem from the structural similarity of bile acids. Many are isomers, differing only in the stereochemistry of hydroxyl groups.[1] ¹³C-UDCA is chemically identical to endogenous UDCA, and while the isotopic label adds a mass difference detectable by mass spectrometry, it does not significantly alter its chromatographic behavior. Therefore, the main challenge is separating UDCA from its isomers, particularly chenodeoxycholic acid (CDCA), which often co-elutes.[2][3] Additionally, the complexity of biological matrices can lead to interferences and matrix effects, further complicating separation and accurate quantification.[1][4]
Q2: Which chromatographic techniques are most suitable for bile acid analysis?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are the most widely used and effective techniques for bile acid analysis.[5][6] These methods offer the high sensitivity and specificity required to differentiate and quantify individual bile acids in complex biological samples.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option but typically requires extensive sample derivatization.[5]
Q3: What type of analytical column is recommended for separating UDCA and its isomers?
A3: Reversed-phase columns, particularly C18 columns, are the most common choice for bile acid separation.[7][8] Fused-Core® C18 columns have been shown to provide excellent separation of various bile acid species. For challenging separations, alternative stationary phases like pentafluorophenyl (PFP) columns can offer different selectivity and may improve the resolution of isomeric bile acids.[9]
Q4: How can mobile phase composition be optimized to improve resolution?
A4: Mobile phase optimization is critical for resolving closely eluting bile acids. Typical mobile phases consist of a mixture of an aqueous component (e.g., water with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][10] Gradient elution is commonly employed to achieve optimal separation.[10] Some studies have found that using acetone (B3395972) as an organic modifier can help in removing interfering lipids from the column, thereby improving method robustness.[5] The pH of the aqueous phase can also influence the retention and selectivity of bile acids.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of ¹³C-UDCA and endogenous bile acids.
Issue 1: Poor Resolution or Co-elution of ¹³C-UDCA and Endogenous Bile Acid Isomers (e.g., CDCA)
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Gradient: The gradient elution profile may not be shallow enough to separate closely eluting isomers.
-
Solution: Decrease the rate of change of the organic solvent concentration in the mobile phase, particularly around the elution time of UDCA and its isomers. A longer, shallower gradient can significantly improve resolution.[10]
-
-
Inappropriate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the isomers.
-
Solution: If using a C18 column, consider switching to a different C18 column from another manufacturer as subtle differences in silica (B1680970) chemistry can alter selectivity. Alternatively, explore columns with different stationary phases, such as a PFP column, which can offer alternative separation mechanisms.[9]
-
-
Incorrect Mobile Phase Composition: The choice of organic solvent and additives can impact selectivity.
-
Solution: Experiment with different organic solvents (e.g., methanol (B129727) vs. acetonitrile) or a combination of them.[2] The type and concentration of the acidic modifier (e.g., formic acid vs. acetic acid) and the salt additive (e.g., ammonium acetate (B1210297) vs. ammonium formate) can also be adjusted to fine-tune the separation.[5]
-
Issue 2: Peak Tailing or Asymmetric Peak Shapes
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the acidic bile acids, causing peak tailing.
-
Solution: Use an end-capped column to minimize silanol interactions. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can also help, but this may not be compatible with MS detection. Lowering the pH of the mobile phase with an acid like formic acid can suppress the ionization of the bile acids and reduce tailing.[10]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can cause retention time shifts.
-
Solution: Ensure the mobile phase components are accurately measured and well-mixed. Use a high-quality HPLC/UPLC system with a reliable pump and mixer.
-
-
Temperature Variations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[7]
-
-
Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A post-run equilibration step may be necessary.[7]
-
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting bile acids from plasma or serum.[10]
-
To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (or acetonitrile) containing the ¹³C-UDCA internal standard.[5]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[11]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).[11]
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[11]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]
-
Dilute 100 µL of plasma/serum with 900 µL of water and add the ¹³C-UDCA internal standard.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute the bile acids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for analysis.
Data Presentation
Table 1: Example HPLC Gradient for Bile Acid Separation
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 75 | 25 | 0.4 |
| 3.0 | 65 | 35 | 0.4 |
| 15.0 | 35 | 65 | 0.4 |
| 18.0 | 5 | 95 | 0.4 |
| 20.0 | 5 | 95 | 0.4 |
| 20.1 | 75 | 25 | 0.4 |
| 25.0 | 75 | 25 | 0.4 |
This is an exemplary gradient and should be optimized for your specific application and column.[10]
Table 2: Example MRM Transitions for Selected Bile Acids (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| UDCA | 391.3 | 391.3 |
| ¹³C-UDCA | 392.3 | 392.3 |
| CDCA | 391.3 | 391.3 |
| GUDCA | 448.3 | 74.0 |
| TUDCA | 498.3 | 80.0 |
Note: UDCA and CDCA often show poor fragmentation and are monitored using the precursor ion.[2]
Visualizations
Caption: General experimental workflow for the analysis of bile acids using LC-MS/MS.
Caption: Troubleshooting logic for addressing poor chromatographic resolution of bile acid isomers.
References
- 1. Bile acid analysis [sciex.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
A Comparative Guide to 13C-UDCA and 14C-UDCA for Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two isotopic forms of ursodeoxycholic acid (UDCA), ¹³C-labeled UDCA (13C-UDCA) and ¹⁴C-labeled UDCA (14C-UDCA), for use in metabolic tracing studies. The choice between a stable isotope like ¹³C and a radioisotope like ¹⁴C is a critical decision in experimental design, with significant implications for safety, methodology, and data interpretation. This document outlines the fundamental differences, presents available experimental data, details methodological approaches, and visualizes relevant biological pathways to inform the selection of the most appropriate tracer for your research needs.
Key Differences and Considerations
The primary distinction between 13C-UDCA and 14C-UDCA lies in their isotopic nature. 13C is a naturally occurring, stable isotope of carbon, meaning it does not emit radiation. In contrast, 14C is a radioisotope of carbon that undergoes beta decay, emitting radiation that can be detected and quantified. This fundamental difference dictates the safety precautions, detection methodologies, and in some cases, the experimental design of tracing studies.
| Feature | 13C-UDCA (Stable Isotope) | 14C-UDCA (Radioisotope) |
| Isotopic Nature | Stable, non-radioactive | Radioactive (beta emitter) |
| Safety | No radiation risk, suitable for human studies with fewer restrictions. | Radiation exposure risk, requires specialized handling, licensing, and disposal procedures. Use in humans is highly regulated. |
| Detection Methods | Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Scintillation Counting, Autoradiography, Accelerator Mass Spectrometry (AMS). |
| Sensitivity | Generally lower sensitivity than radioisotope detection methods. | Extremely high sensitivity, allowing for the detection of very low concentrations of the tracer. |
| Data Provided | Provides information on the mass isotopologue distribution, allowing for detailed metabolic flux analysis. Can distinguish between different labeled positions on a molecule. | Provides a quantitative measure of the total amount of the radioisotope present in a sample, regardless of the molecular form. |
| Cost & Accessibility | Labeled compounds can be expensive. Analytical instrumentation (MS, NMR) is a significant capital investment. | Labeled compounds can be costly, and the infrastructure for handling and disposing of radioactive materials adds to the expense. |
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from tracing studies utilizing either 13C-UDCA or 14C-UDCA. These data provide insights into the types of measurements that can be obtained with each tracer.
Table 1: Quantitative Data from a 13C-UDCA Tracing Study in Obese Zucker Rats
This study investigated the effect of a 4-week treatment with UDCA on hepatic fatty acid oxidation. Livers were perfused with [U-¹³C]nonesterified fatty acids.
| Parameter | Control Rats | Obese Zucker Rats (Steatosis) | Obese Zucker Rats + UDCA |
| Contribution of ¹³C-Fatty Acids to Acetyl-CoA (%) | 44.1 ± 2.7 | 23.1 ± 4.9 | 46.0 ± 6.1 |
| Tricarboxylic Acid (TCA) Cycle Activity (relative units) | 0.37 ± 0.05 | 0.24 ± 0.04 | Not specified, but improved |
Table 2: Pharmacokinetic Data from a 14C-UDCA Tracing Study in Bile Fistula Rats
This study examined the pharmacokinetics and metabolism of a tracer dose of [¹⁴C]UDCA after intravenous and intraduodenal administration.
| Parameter | Control Group | Group A (5 mg/kg/day UDCA) | Group B (20 mg/kg/day UDCA) |
| Plasma Clearance Half-life (t½) after IV injection | 2 and 30 min (biphasic) | 2 and 30 min (biphasic) | 2 and 30 min (biphasic) |
| Biliary Recovery of ¹⁴C at 10 min post-IV injection (%) | 10.9 | 19.0 | 29.8[1] |
| Biliary Excretion of ¹⁴C at 30 min post-intraduodenal administration (% of dose) | 51.2 | 32.8 | 35.3[1] |
Table 3: Pharmacokinetic Data from a 14C-UDCA Study in Healthy Human Volunteers
Healthy volunteers were administered 500 mg of ¹⁴C-UDCA after an 18-hour fast.
| Parameter | Value |
| Time to Detection in Plasma | Within 40 minutes post-administration[2] |
| Time to Peak Plasma Concentration | 60 to 80 minutes post-administration[2] |
Experimental Protocols
Below are generalized experimental protocols for tracing studies using 13C-UDCA and 14C-UDCA, based on methodologies described in the literature.
Protocol 1: Oral Administration of 13C-UDCA for Metabolic Analysis in Rats
Objective: To assess the impact of UDCA on hepatic metabolism.
1. Animal Model and Acclimatization:
- Male Sprague-Dawley rats are housed in a controlled environment with a 12-hour light/dark cycle.
- Animals are provided with standard chow and water ad libitum.
- A period of acclimatization of at least one week is allowed before the experiment.
2. Tracer Administration:
- Rats are fasted for 16 hours with free access to water prior to the study.[3]
- A suspension of 13C-UDCA (e.g., 30 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose) is administered via oral gavage.[3]
3. Sample Collection:
- Blood samples (approximately 100 µL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.[3]
- Plasma is separated by centrifugation and stored at -80°C until analysis.
- At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, intestine) are collected, flash-frozen in liquid nitrogen, and stored at -80°C.
4. Sample Analysis (LC-MS/MS):
- Plasma and tissue samples are subjected to metabolite extraction, typically involving protein precipitation with a solvent like methanol.
- The extracted samples are analyzed by a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to identify and quantify 13C-labeled UDCA and its metabolites.
- The mass spectrometer is operated in a mode that can differentiate between the unlabeled (¹²C) and labeled (¹³C) forms of the molecules.
Protocol 2: Intravenous Administration of 14C-UDCA for Pharmacokinetic Analysis in Rats
Objective: To determine the plasma clearance and biliary excretion of UDCA.
1. Animal Preparation:
- Male Sprague-Dawley rats are anesthetized.
- Catheters are surgically inserted into the bile duct for bile collection and a carotid artery or saphenous vein for blood sampling and tracer administration, respectively.[4]
2. Tracer Administration:
- A solution of [¹⁴C]UDCA (e.g., 2 µCi, 20 µg) is administered intravenously.[1]
3. Sample Collection:
- Blood samples are collected via the arterial catheter at various time points (e.g., 0, 2, 5, 10, 15, 20, 60, 90, and 120 minutes) after injection.[4]
- Bile is collected continuously in fractions (e.g., every 5 or 10 minutes) for a specified duration.[4]
4. Sample Analysis (Scintillation Counting):
- The radioactivity in plasma and bile samples is quantified using a liquid scintillation counter.
- Aliquots of each sample are mixed with a scintillation cocktail, and the radioactive decay is measured in counts per minute (CPM) or disintegrations per minute (DPM).
- The concentration of ¹⁴C-UDCA and its metabolites is calculated based on the specific activity of the administered tracer.
Visualization of UDCA's Mechanism of Action
UDCA exerts its therapeutic effects through multiple mechanisms, primarily by protecting liver cells from damage caused by more toxic bile acids. The following diagrams illustrate key signaling pathways influenced by UDCA.
Conclusion
Both 13C-UDCA and 14C-UDCA are valuable tools for investigating the metabolism and pharmacokinetics of ursodeoxycholic acid. The choice between them hinges on the specific research question, available resources, and safety considerations. 14C-UDCA offers unparalleled sensitivity for quantitative analysis of drug disposition, making it ideal for pharmacokinetic studies where detecting low concentrations is crucial. However, the associated radioactivity necessitates stringent safety protocols. 13C-UDCA, being a stable isotope, is inherently safer, particularly for studies that may translate to human subjects, and provides rich data for metabolic flux analysis through mass spectrometry and NMR. Ultimately, a thorough understanding of the strengths and limitations of each tracer, as outlined in this guide, will enable researchers to design more effective and informative tracing studies.
References
- 1. Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Cross-Validation of HPLC and GC-MS Methods for 13C-UDCA Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical trials involving 13C-labeled ursodeoxycholic acid (13C-UDCA), the accurate and reliable quantification of this stable isotope-labeled compound is paramount. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. The choice between these methods is a critical decision that can significantly impact the efficiency, sensitivity, and overall success of a study.
This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of 13C-UDCA. It includes a detailed overview of the experimental protocols for each technique, a summary of their quantitative performance characteristics, and a discussion of their respective advantages and disadvantages to assist researchers in selecting the most suitable method for their specific analytical needs.
Experimental Protocols
A successful analysis begins with a well-defined and robust experimental protocol. Below are representative methodologies for the analysis of 13C-UDCA using both HPLC-MS/MS and GC-MS.
HPLC-MS/MS Method for 13C-UDCA Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the analysis of bile acids, including their isotopically labeled analogues.[1]
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., d4-UDCA).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A flow rate of 0.3 mL/min is a common starting point.
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at 40°C to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bile acid analysis.[1]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 13C-UDCA and the internal standard are monitored for quantification.
GC-MS Method for 13C-UDCA Analysis
Gas chromatography-mass spectrometry offers high chromatographic resolution, which can be advantageous for separating isomeric bile acids. However, it requires a derivatization step to increase the volatility of the analytes.[2][3]
Sample Preparation and Derivatization:
-
Hydrolysis: If analyzing conjugated forms, an enzymatic or chemical hydrolysis step is required to release the free bile acids.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the bile acids from the biological matrix.
-
Derivatization: This is a critical step for GC-MS analysis of bile acids. A common procedure involves a two-step derivatization:
-
Esterification: The carboxyl group is esterified, for example, by using acetyl chloride in methanol.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
Evaporation and Reconstitution: After derivatization, the reaction mixture is evaporated to dryness and the residue is reconstituted in a suitable solvent like hexane (B92381) for injection into the GC-MS system.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the different bile acid derivatives. For example, starting at 180°C, ramping to 280°C, and holding for a few minutes.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Ionization Mode: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer can be used to monitor specific ions for 13C-UDCA.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-MS/MS and GC-MS methods for the analysis of UDCA. While specific data for 13C-UDCA may vary slightly, these values provide a reliable benchmark for comparison.
Table 1: HPLC-MS/MS Performance Characteristics for UDCA Analysis
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 15 ng/mL[1] |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Data synthesized from multiple sources for UDCA analysis, serving as a proxy for 13C-UDCA.
Table 2: GC-MS Performance Characteristics for UDCA Analysis
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.4 µmol/L[2] |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Data synthesized from multiple sources for UDCA analysis, serving as a proxy for 13C-UDCA.
Mandatory Visualizations
To better illustrate the workflows and logical relationships in the cross-validation of these two methods, the following diagrams are provided.
Caption: Cross-validation workflow for 13C-UDCA analysis.
Caption: Comparison of HPLC and GC-MS analytical workflows.
Conclusion
Both HPLC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of 13C-UDCA, each with its own set of advantages and limitations.
HPLC-MS/MS is often favored for its high throughput, sensitivity, and simpler sample preparation, which does not require derivatization. This makes it particularly suitable for large-scale clinical studies where speed and efficiency are crucial.
GC-MS , on the other hand, provides excellent chromatographic resolution, which can be critical for separating closely related isomers. However, the requirement for a multi-step derivatization process adds complexity and time to the sample preparation workflow.
Ultimately, the choice between HPLC and GC-MS for 13C-UDCA analysis will depend on the specific requirements of the study. For high-throughput quantitative analysis, HPLC-MS/MS is generally the preferred method. When the resolution of isomeric species is a primary concern, GC-MS may be the more appropriate choice. A thorough cross-validation, as outlined in this guide, is essential when comparing data generated by these two different analytical platforms to ensure data integrity and consistency.
References
- 1. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Evaluation of ursodeoxycholic acid bioavailability from immediate- and sustained-release preparations using gas chromatography-mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Metabolic Profiling of 13C-Ursodeoxycholic Acid and 13C-Chenodeoxycholic Acid
This guide provides a detailed comparison of the metabolic fates of 13C-labeled ursodeoxycholic acid (UDCA) and 13C-labeled chenodeoxycholic acid (CDCA), two primary bile acids with significant therapeutic applications. Understanding their distinct metabolic pathways is crucial for researchers, scientists, and drug development professionals in optimizing their use and developing novel therapies. This document synthesizes experimental data to offer an objective comparison of their biotransformation and physiological effects.
Comparative Metabolic Data
The metabolic pathways of UDCA and CDCA, while similar in some respects, exhibit key differences in their conjugation, bacterial modification, and impact on overall bile acid and cholesterol metabolism. The following tables summarize quantitative data from various studies, providing a comparative overview of their metabolic profiles.
Table 1: Comparative Hepatic and Biliary Metabolism
| Parameter | 13C-UDCA | 13C-CDCA | Supporting Evidence |
| Biliary Recovery | Slightly lower | Slightly higher | In a study with bile fistula hamsters, the recovery of chenodeoxycholic acid was slightly but significantly higher than that of ursodeoxycholic acid.[1] |
| Hepatic Conjugation | Less effective conjugation | More efficient conjugation | The lower recovery of ursodeoxycholic acid in bile is suggested to be due to less effective conjugation in the liver compared to chenodeoxycholic acid.[1] |
| Glycine (B1666218)/Taurine Conjugation Ratio | 1.6 | 1.9 | Chenodeoxycholic acid was more efficiently conjugated with glycine than ursodeoxycholic acid, with a glycine/taurine ratio of 1.9 for biliary chenodeoxycholic acid and 1.6 for ursodeoxycholic acid.[1] |
| Unconjugated Form in Bile | 6.2% | 2.4% | A higher percentage of ursodeoxycholic acid was excreted in the unconjugated form compared to chenodeoxycholic acid.[1] |
| Effect on Cholesterol Secretion | Reduces hepatic cholesterol secretion by ~50% | Reduces hepatic cholesterol secretion by ~30% | Ursodeoxycholic acid demonstrated a more potent reduction in hepatic cholesterol secretion compared to chenodeoxycholic acid.[2] |
| Effect on Bile Acid Synthesis | Partially suppresses | Suppresses | Ursodeoxycholic acid only partially suppresses endogenous bile acid synthesis, in contrast to the more significant suppression by chenodeoxycholic acid.[3][4] |
Table 2: Comparative Intestinal and Bacterial Metabolism
| Parameter | 13C-UDCA | 13C-CDCA | Supporting Evidence |
| Bacterial Deconjugation | Slower | Faster | Deconjugation by fecal culture proceeded more rapidly for chenodeoxycholyltaurine than for ursodeoxycholyltaurine.[1] |
| 7-Dehydroxylation to Lithocholic Acid (LCA) | Slower | Faster | The formation of lithocholic acid through 7-dehydroxylation by fecal culture was faster from chenodeoxycholic acid than from ursodeoxycholic acid.[1] |
| Formation of 7-oxolithocholic acid | Lesser | Greater | The formation of 7-oxolithocholic acid was less from ursodeoxycholic acid compared to chenodeoxycholic acid.[1] |
Experimental Protocols
The following are representative experimental methodologies for the comparative metabolic profiling of 13C-labeled bile acids.
In Vivo Metabolic Fate Analysis in Animal Models
This protocol is based on studies investigating the metabolism of radiolabeled bile acids in hamsters.[1]
-
Animal Model: Male golden hamsters with surgically created bile fistulas.
-
Test Article Administration: Simultaneous instillation of [24-14C]chenodeoxycholic acid and [11,12-3H]ursodeoxycholic acid into the jejunal loop. For ileal absorption studies, [24-14C]chenodeoxycholyltaurine and [11,12-3H]ursodeoxycholyltaurine were administered into the ileum loop.
-
Sample Collection: Bile was collected from the fistula at timed intervals.
-
Sample Analysis:
-
Bile samples were analyzed for radioactivity to determine the recovery of the administered bile acids.
-
Biliary bile acids were fractionated into unconjugated, glycine-conjugated, and taurine-conjugated forms using thin-layer chromatography.
-
The distribution of radioactivity in each fraction was quantified.
-
Human Clinical Studies on Bile Acid Kinetics
This protocol is adapted from studies evaluating the effects of UDCA and CDCA on bile acid kinetics in humans.[2]
-
Study Design: A crossover study design where subjects receive daily doses of UDCA (e.g., 15 mg/kg body weight) and CDCA for a defined period (e.g., 5-6 weeks), with a washout period in between.
-
Bile Acid Kinetics Measurement:
-
At the end of each treatment period, kinetics of cholic acid and chenodeoxycholic acid were determined using isotopically labeled tracers.
-
Hepatic secretion rates of biliary lipids (cholesterol, phospholipids, and bile acids) were measured.
-
-
Sample Collection: Duodenal bile was collected after fasting.
-
Sample Analysis: The lipid composition of the collected bile was analyzed to determine the effects of each treatment on biliary lipid secretion.
In Vitro Metabolism using Liver Microsomes
This protocol describes an in vitro approach to study the sequential metabolism of bile acids.[5]
-
Enzyme Source: Enzyme-enriched liver microsomes.
-
Incubation: The 13C-labeled bile acid (e.g., UDCA) is incubated with the liver microsomes in the presence of necessary cofactors.
-
Sequential Metabolism: The reaction is carried out in a stepwise manner to capture and identify metabolically labile intermediates.
-
Metabolite Identification: The metabolites are identified using advanced analytical techniques such as high-resolution mass spectrometry (e.g., squared energy-resolved mass spectrometry, ER2-MS) to elucidate the structures of phase I (hydroxylation, oxidation, epimerization) and phase II (glucuronidation, sulfation) metabolites.[5][6]
Visualizations
Metabolic Pathways
Caption: Comparative primary metabolic pathways of 13C-UDCA and 13C-CDCA.
Experimental Workflow for Comparative Analysis
Caption: General experimental workflow for comparative metabolic profiling.
References
- 1. Comparative studies of metabolism of simultaneously administered chenodeoxycholic acid and ursodeoxycholic acid in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differing effects of ursodeoxycholic or chenodeoxycholic acid on biliary cholesterol saturation and bile acid metabolism in man. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification [mdpi.com]
- 6. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ursodeoxycholic acid-13C
This document provides essential safety and logistical guidance for handling Ursodeoxycholic acid-13C in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a stable isotope-labeled compound. As it is not radioactive, the handling precautions are similar to those for the unlabeled compound.[1] The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3]
Recommended Personal Protective Equipment (PPE):
A summary of recommended PPE is provided in the table below.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[1][4] | To protect eyes from dust and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] | To prevent skin contact. |
| Body Protection | A lab coat or other protective clothing.[1][5] | To prevent skin contact.[1] |
| Respiratory Protection | Required when dusts are generated.[6] | To prevent inhalation of the powder. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and ensure personnel safety.
Operational Plan:
-
Ventilation: Work in a well-ventilated area. For handling larger quantities or when there is a risk of aerosolization, a chemical fume hood is recommended.[1]
-
Containment: Use a designated area for handling the compound to prevent cross-contamination.[1]
-
Hygiene Practices:
-
Storage:
The following diagram outlines the general workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
